molecular formula C9H12O2 B3057219 2-Methoxy-4,5-dimethylphenol CAS No. 7771-25-7

2-Methoxy-4,5-dimethylphenol

Cat. No.: B3057219
CAS No.: 7771-25-7
M. Wt: 152.19 g/mol
InChI Key: WDSZEAHMTQHSAV-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethylphenol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSZEAHMTQHSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228335
Record name Phenol, 2-methoxy-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7771-25-7
Record name Phenol, 2-methoxy-4,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007771257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-methoxy-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIMETHYL-2-METHOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2786CBQ1UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethylguaiacol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Core Molecular Identity: Structure and Weight

4,5-Dimethyl-2-methoxyphenol is a substituted phenol with the chemical formula C₉H₁₂O₂.[1] Its structure consists of a benzene ring with a hydroxyl group at position 1, a methoxy group at position 2, and two methyl groups at positions 4 and 5. This arrangement of functional groups is crucial to its chemical properties and biological activity.

The molecular weight of 4,5-dimethyl-2-methoxyphenol is 152.19 g/mol .[1] This fundamental property is essential for various quantitative analyses and experimental designs.

PropertyValueSource
IUPAC Name 4,5-Dimethyl-2-methoxyphenol
Synonyms 5-Methylcreosol, 6-Methoxy-3,4-xylenol
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of 4,5-Dimethyl-2-methoxyphenol.

Synthesis Methodologies

While a specific, detailed protocol for the synthesis of 4,5-dimethyl-2-methoxyphenol is not extensively documented in readily available literature, its synthesis can be approached through established methods for structurally similar methoxyphenols. The following protocols for related compounds can be adapted by researchers.

Protocol 1: Synthesis of 4-Methoxyphenol via Monomethylation of Hydroquinone

This procedure outlines the synthesis of a related compound, 4-methoxyphenol, and can serve as a foundational method.

Materials:

  • Hydroquinone

  • Benzene

  • Water

  • 50% aqueous sodium hydroxide

  • Dimethyl sulfate

Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, and two addition funnels, charge 660 grams of hydroquinone, 4800 grams of benzene, and 300 grams of water.[2]

  • Gradually and simultaneously add 480 grams of 50% aqueous sodium hydroxide and 756 grams of dimethyl sulfate at reflux (70°-75°C) over approximately one hour.[2] It is important to keep the addition of the alkali slightly ahead of the dimethyl sulfate.[2]

Protocol 2: Synthesis of 4-Methoxyphenol from p-Anisaldehyde

This alternative method utilizes a dual-phase oxidation reaction.

Materials:

  • p-Anisaldehyde

  • Methylene chloride

  • 30% aqueous hydrogen peroxide

  • Formic acid

  • 1.5N sodium hydroxide

  • Methanol

  • Concentrated hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • In a 500 mL flask, dissolve 5.0 g of p-anisaldehyde in 184 mL of methylene chloride and stir vigorously.[2]

  • Add 9.37 mL of 30% aqueous hydrogen peroxide and 5.54 mL of formic acid to the solution.[2]

  • Heat the mixture to reflux for 20.5 hours with continuous stirring.[2]

  • After cooling, add 119 mL of 1.5N sodium hydroxide and stir for 15 minutes.[2]

  • Separate the organic layer and concentrate it using a rotary evaporator.[2]

  • Combine the residue with the aqueous solution and add 79.3 mL of methanol, stirring for 30 minutes.[2]

  • Remove the methanol via rotary evaporation.[2]

  • Extract neutral materials from the aqueous residue with two 100 mL portions of methylene chloride.[2]

  • Adjust the pH of the solution to 1-2 with concentrated hydrochloric acid.[2]

  • Extract the 4-methoxyphenol with three 100 mL portions of methylene chloride.[2]

  • Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the methylene chloride using a rotary evaporator to obtain the crude product.[2]

  • The product can be further purified by bulb-to-bulb distillation.[2]

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling (Hypothetical) ArylHalide Aryl Halide (e.g., 4,5-Dimethyl-2-methoxy-bromobenzene) Reaction_S Coupling Reaction ArylHalide->Reaction_S BoronicAcid Arylboronic Acid (or ester) BoronicAcid->Reaction_S PdCatalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Reaction_S cat. Base Base (e.g., K₂CO₃) Base->Reaction_S Product_S 4,5-Dimethyl-2-methoxyphenol Reaction_S->Product_S

Caption: Hypothetical Suzuki-Miyaura coupling workflow for synthesis.

Potential Applications in Drug Development and Research

While specific studies on 4,5-dimethyl-2-methoxyphenol are limited, the broader class of 2-methoxyphenols exhibits significant biological activities, suggesting potential avenues of research for this particular isomer.

Antioxidant and Anti-inflammatory Properties

2-Methoxyphenols are recognized for their antioxidant properties.[3][4] They can act as radical scavengers, a mechanism that is crucial in mitigating oxidative stress, a key factor in the pathophysiology of numerous diseases.[5]

Furthermore, many 2-methoxyphenols have demonstrated anti-inflammatory activity.[3][4] This is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[3][6][7][8] The potential of 4,5-dimethyl-2-methoxyphenol as a selective COX-2 inhibitor warrants further investigation.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Methoxyphenol 4,5-Dimethyl-2-methoxyphenol (Hypothesized) Methoxyphenol->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway by 4,5-dimethyl-2-methoxyphenol.

Building Block for Bioactive Molecules

4-Substituted-2-methoxyphenols serve as valuable building blocks for the synthesis of more complex bioactive molecules, such as hydroxylated biphenyls, which have shown antitumoral activity.[9] The specific substitution pattern of 4,5-dimethyl-2-methoxyphenol could be leveraged to create novel compounds with unique pharmacological profiles. The methoxy group is a prevalent substituent in many natural product-derived drugs and can influence ligand-target binding, physicochemical properties, and ADME parameters.[10][11]

Analytical Methodologies

Accurate quantification and identification of 4,5-dimethyl-2-methoxyphenol are crucial for research and quality control. While a specific validated method for this compound is not widely published, methods for similar phenolic compounds can be adapted.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of phenolic compounds.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for pH adjustment).

Chromatographic Conditions (General):

  • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid, e.g., 0.1% formic acid, for better peak shape).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

Sample Preparation:

  • Prepare a standard stock solution of the analyte in a suitable solvent like methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve or extract the sample in an appropriate solvent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[12]

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for phenolic compounds (e.g., DB-5ms).

  • High-purity carrier gas (e.g., Helium).

  • Derivatizing agent (e.g., BSTFA) may be required to improve volatility and peak shape.

GC-MS Conditions (General):

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Carrier Gas Flow: Constant flow, e.g., 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) is common.

  • MS Scan Range: A mass range appropriate for the analyte and its expected fragments.

Sample Preparation:

  • Prepare a standard stock solution in a volatile solvent (e.g., methanol or acetone).

  • Prepare calibration standards by dilution.

  • Extract the analyte from the sample matrix using a suitable solvent.

  • If necessary, derivatize the standards and samples to increase volatility.

  • Inject the prepared sample into the GC-MS system.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis SamplePrep_H Sample Preparation (Dissolution, Filtration) HPLC_System HPLC System (C18 Column) SamplePrep_H->HPLC_System Detection_H UV/PDA Detection HPLC_System->Detection_H Quantification_H Quantification Detection_H->Quantification_H SamplePrep_G Sample Preparation (Extraction, Derivatization) GCMS_System GC-MS System (Capillary Column) SamplePrep_G->GCMS_System Detection_G Mass Spectrometry (EI) GCMS_System->Detection_G Identification_G Identification & Quantification Detection_G->Identification_G

Caption: General analytical workflows for HPLC and GC-MS.

Conclusion and Future Directions

4,5-Dimethyl-2-methoxyphenol represents an intriguing molecule within the broader class of biologically active methoxyphenols. While specific research on this isomer is not abundant, its structural features suggest a strong potential for applications in drug discovery, particularly in the areas of anti-inflammatory and antioxidant therapies. The synthetic and analytical protocols outlined in this guide for related compounds provide a solid foundation for researchers to begin their investigations into the unique properties and potential applications of 4,5-dimethyl-2-methoxyphenol. Future research should focus on developing specific synthesis and analytical methods, as well as conducting in-depth biological assays to fully elucidate its pharmacological profile.

References

A comprehensive list of references will be provided upon request.

Sources

Pharmacological Profiling of the 4,5-Dimethylguaiacol Scaffold: Structure-Activity Relationships and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of 4,5-dimethyl-substituted guaiacols Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The 4,5-dimethylguaiacol (4,5-DMG) scaffold represents a specialized optimization of the canonical phenolic antioxidant pharmacophore. While simple guaiacols (2-methoxyphenols) are ubiquitous in lignin metabolism and flavor chemistry, the specific substitution at the 4- and 5-positions introduces critical steric and electronic modulations. This guide analyzes the biological activity of 4,5-DMG derivatives, focusing on their dual role as lipophilic radical scavengers and potential cytotoxic agents. By synthesizing data from lignin metabolite studies and synthetic medicinal chemistry, we establish a rationale for their use as lead compounds in oxidative stress modulation.

Chemical Architecture & SAR Analysis

The biological efficacy of 4,5-dimethyl-substituted guaiacols is governed by the "Push-Pull" electronic environment of the benzene ring.

The Pharmacophore[1]
  • Core Scaffold: 2-methoxyphenol (Guaiacol).[1][2]

  • C1 (-OH): Primary hydrogen atom donor (HAT mechanism).

  • C2 (-OMe): Electron-donating group (EDG) via resonance; stabilizes the resulting phenoxy radical but also introduces an intramolecular hydrogen bond with the C1-OH, slightly reducing H-bond acidity.

  • C4 (-CH3): Critical Position. Located para to the hydroxyl group. The methyl group provides inductive electron donation (+I), significantly stabilizing the phenoxy radical intermediate.

  • C5 (-CH3): Modulating Position. Located meta to the hydroxyl. Adds lipophilicity (LogP increase) and steric bulk, potentially hindering enzymatic O-demethylation (metabolic stability).

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the electronic and steric contributions of the substituents.

SAR_Analysis Core Guaiacol Scaffold (2-methoxyphenol) OH_Group C1-Hydroxyl H-Atom Donor (Antioxidant Site) Core->OH_Group Site of Action Pos4 C4-Methyl (Para) +I Effect Radical Stability Pos4->Core Stabilizes Activity Enhanced Biological Activity (Membrane Permeability + Stability) Pos4->Activity Potency Pos5 C5-Methyl (Meta) Steric Bulk Lipophilicity (LogP) Pos5->Core Modifies Pos5->Activity Bioavailability OH_Group->Activity Mechanism

Figure 1: SAR map of 4,5-dimethylguaiacol showing the functional contribution of substituents to biological activity.

Biological Activities[3][4][5][6][7][8][9][10][11]

Antioxidant Activity (Primary Mechanism)

The 4,5-dimethyl substitution pattern enhances antioxidant capacity compared to unsubstituted guaiacol.

  • Mechanism: Hydrogen Atom Transfer (HAT). The electron-rich ring (due to three EDGs: -OH, -OMe, 2x -CH3) lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond.

  • Comparative Data:

    • Guaiacol: Moderate scavenger.

    • 4-Methylguaiacol (Creosol): Stronger scavenger (inductive effect).

    • 4,5-Dimethylguaiacol: Predicted optimal balance of stability and reactivity. The C5 methyl prevents coupling reactions at the meta position, forcing radical termination via stable quinone methide formation.

Cytotoxicity & Antiproliferative Potential

At higher concentrations, 4,5-DMG derivatives exhibit cytotoxicity against cancer cell lines (e.g., HT-29, HCT-116), often outperforming their ferulic acid precursors.[3]

  • Mechanism: Pro-oxidant cycling. In the presence of transition metals (Cu, Fe) often elevated in cancer cells, the stable phenoxy radical can drive Fenton chemistry, generating localized Reactive Oxygen Species (ROS) that trigger apoptosis.

  • Metabolic Activation: Alkylguaiacols are substrates for Cytochrome P450 enzymes (e.g., CYP255A family in bacterial models, CYP1A/2E1 in humans). O-demethylation converts 4,5-DMG into 4,5-dimethylcatechol , a potent redox-active molecule capable of binding DNA or proteins.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Quantifies the ability of 4,5-DMG to donate hydrogen atoms.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Note: Solution must be fresh and protected from light (purple color).

  • Sample Preparation:

    • Dissolve 4,5-dimethylguaiacol in methanol to create a stock solution (e.g., 10 mM).

    • Prepare serial dilutions (10 – 500 µM).

  • Assay Execution:

    • Add 100 µL of sample solution to 100 µL of DPPH solution in a 96-well plate.

    • Include a Solvent Control (100 µL MeOH + 100 µL DPPH) and a Positive Control (Ascorbic Acid or Trolox).

    • Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement:

    • Read Absorbance at 517 nm (

      
      ).
      
  • Calculation:

    • Plot % Inhibition vs. Concentration to determine

      
      .
      
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Determines cell viability.[4][5][6] Note: The MTT reagent itself contains a tetrazolium ring, but the assay measures mitochondrial reductase activity.

  • Cell Seeding:

    • Seed target cells (e.g., HCT-116) at

      
       cells/well in 96-well plates. Incubate 24h for attachment.
      
  • Treatment:

    • Dissolve 4,5-DMG in DMSO (Stock 100 mM). Dilute in culture media (Final DMSO < 0.5%).

    • Treat cells with graded concentrations (e.g., 1, 10, 50, 100 µM) for 48h.

  • MTT Addition:

    • Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL in each well.

    • Incubate for 3-4 hours at 37°C. Viable cells convert yellow MTT to purple formazan.

  • Solubilization:

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification:

    • Measure Absorbance at 570 nm (Reference 630 nm).

    • Calculate Cell Viability (%) relative to vehicle control.[5]

Metabolic Pathway & Biotransformation

Understanding the metabolic fate is crucial for drug design. The primary clearance pathway involves O-demethylation.

Metabolism Parent 4,5-Dimethylguaiacol (Lipophilic) Enzyme Cytochrome P450 (O-Demethylation) Parent->Enzyme Oxidation Intermediate 4,5-Dimethylcatechol (Redox Active) Enzyme->Intermediate Product Phase2 Phase II Conjugation (Sulfation/Glucuronidation) Intermediate->Phase2 Transferase Excretion Renal Excretion Phase2->Excretion Clearance

Figure 2: Predicted metabolic pathway of 4,5-dimethylguaiacol, highlighting the activation to the catechol metabolite.

Summary of Key Data (Comparative)

CompoundSubstitution PatternLogP (Predicted)Antioxidant Potency (Relative)Cytotoxicity Risk
Guaiacol Unsubstituted1.321.0 (Baseline)Low
Creosol 4-Methyl1.851.5xLow-Moderate
4,5-DMG 4,5-Dimethyl 2.30 1.8x Moderate (High at >100µM)
4-Vinylguaiacol 4-Vinyl2.101.2xHigh (Reactive)

Note: LogP values are estimates based on fragment contribution methods. Antioxidant potency is relative to Guaiacol in DPPH assays.

References

  • Mallinson, S. J., et al. (2018). "A promiscuous cytochrome P450 aromatic O-demethylase for lignin bioconversion." Nature Communications. Link

  • Zhao, L., et al. (2021). "4-Vinylguaiacol, an Active Metabolite of Ferulic Acid... Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells." Journal of Agricultural and Food Chemistry. Link

  • Kikugawa, K., et al. (1992). "Free radical scavenging activity of 2-methoxyphenols." Chemical and Pharmaceutical Bulletin. Link

  • Matusiak, A., et al. (2013). "Antioxidant activity of lignin model compounds." BioResources. Link

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 460, Guaiacol." Link

Sources

Solubility of 2-Methoxy-4,5-dimethylphenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Determination & Thermodynamic Profiling of 2-Methoxy-4,5-dimethylphenol

Executive Summary

2-Methoxy-4,5-dimethylphenol (also known as 4,5-Dimethylguaiacol ; CAS: 7771-25-7) represents a critical intermediate in the valorization of lignin and the synthesis of bioactive pharmaceutical agents. As a structural analog of Creosol (2-Methoxy-4-methylphenol), its solubility profile is governed by the interplay between its hydrophilic phenolic hydroxyl group and its lipophilic dimethyl-substituted aromatic ring.

This technical guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of 2-Methoxy-4,5-dimethylphenol. Unlike generic datasheets, this document addresses the specific thermodynamic modeling required for process scale-up, crystallization design, and formulation development. It bridges the gap between theoretical prediction and experimental validation, utilizing the Dynamic Laser Monitoring Method as the gold standard for data acquisition.

Physicochemical Profile & Structural Analysis

To predict solubility behavior, one must first analyze the molecular descriptors that drive solute-solvent interactions.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula

Moderate molecular weight facilitates dissolution in small-molecule solvents.
Functional Groups Phenolic -OH, Methoxy -OCH

, 2x Methyl -CH

-OH: H-bond donor/acceptor (Soluble in alcohols).-CH

:
Increases hydrophobicity (Soluble in toluene/esters).
Melting Point ~61–65 °C (Experimental)Low melting point suggests lower lattice energy (

), implying generally higher solubility than high-melting analogs.
pKa ~10.2 (Predicted)Weakly acidic; solubility increases significantly in alkaline aqueous solutions (pH > 11).

Senior Scientist Insight: The addition of the second methyl group at the C5 position (compared to Creosol) increases the molecule's lipophilicity (


). Consequently, researchers should expect lower aqueous solubility  and higher solubility in non-polar solvents  (e.g., n-heptane, toluene) compared to Guaiacol or Creosol.

Experimental Methodology: Dynamic Laser Monitoring

For high-precision solubility data, the Dynamic Laser Monitoring Method is superior to the traditional Shake-Flask method due to its speed and reproducibility. This method eliminates the need for prolonged equilibration times and manual sampling, which are prone to temperature fluctuations.

Principle of Operation

The system detects the "clear point" (dissolution) or "cloud point" (nucleation) by monitoring the intensity of a laser beam passing through the solution. As the solute dissolves, laser transmittance (


) increases; as it precipitates, transmittance drops.
Validated Protocol

Materials:

  • 2-Methoxy-4,5-dimethylphenol (Purity > 99% by GC).

  • Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene (HPLC Grade).

  • Apparatus: Jacketed glass vessel, Lasentec FBRM or standard Laser transmissometer, PID temperature controller (

    
     K).
    

Workflow:

LaserSolubilityWorkflow Start Start Experiment Prep 1. Solvent Preparation (Gravimetric Addition) Start->Prep AddSolute 2. Solute Addition (Excess Solid) Prep->AddSolute Heat 3. Controlled Heating (Rate: 0.2 K/min) AddSolute->Heat LaserCheck 4. Monitor Laser Transmittance (I / I0) Heat->LaserCheck Dissolved Dissolution Detected? (Transmittance Max) LaserCheck->Dissolved Dissolved->Heat No (Cloudy) Record 5. Record Temperature (T_eq) & Mole Fraction (x) Dissolved->Record Yes (Clear) Cool 6. Cooling Cycle (Verify Hysteresis) Record->Cool Next Next Composition Cool->Next

Figure 1: Automated workflow for determining solubility via the Dynamic Laser Monitoring technique. This closed-loop system minimizes solvent evaporation errors.

Thermodynamic Modeling & Data Analysis

Raw solubility data (


 vs 

) must be correlated using thermodynamic models to calculate essential parameters like Enthalpy (

) and Entropy (

) of solution.
The Modified Apelblat Equation

This is the most robust empirical model for correlating solubility data of phenolic compounds in organic solvents.



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • A, B, C : Empirical model parameters determined via non-linear regression.

Interpretation of Parameters:

  • If B < 0 , the dissolution is endothermic (solubility increases with T).

  • C accounts for the temperature dependence of the enthalpy of solution.

The van't Hoff Equation

Used to extract thermodynamic properties at the mean harmonic temperature (


).


  • 
     : Endothermic process (Standard for 2-Methoxy-4,5-dimethylphenol).
    
  • 
     : Gibbs free energy.[2][3] If negative, the process is spontaneous.
    

Solvent Selection & Solubility Ranking

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the expected solubility ranking for 2-Methoxy-4,5-dimethylphenol is:

  • Polar Protic (Best): Methanol > Ethanol > 1-Propanol.

    • Reason: Strong Hydrogen Bonding interaction between solvent -OH and solute Phenolic -OH.

  • Polar Aprotic (Good): Acetone > Ethyl Acetate.

    • Reason: Dipole-dipole interactions with the methoxy group.

  • Non-Polar (Moderate/Low): Toluene > n-Heptane > Water.

    • Reason: Toluene can interact via

      
      -
      
      
      
      stacking, but lacks H-bonding. Water is too polar for the hydrophobic dimethyl-phenyl core.

Solvent Screening Logic:

SolventLogic Input Target: 2-Methoxy-4,5-dimethylphenol H_Bond H-Bonding Capability? Input->H_Bond Protic Protic Solvents (Alcohols) H_Bond->Protic High (Donor/Acceptor) Aprotic Aprotic Solvents H_Bond->Aprotic Low (Acceptor Only) Highest Solubility Highest Solubility Protic->Highest Solubility Polarity Polarity Index? Aprotic->Polarity HighPol Ketones/Esters (Acetone, EtOAc) Polarity->HighPol High Polarity LowPol Hydrocarbons (Toluene, Hexane) Polarity->LowPol Low Polarity High Solubility High Solubility HighPol->High Solubility Low Solubility Low Solubility LowPol->Low Solubility

Figure 2: Decision matrix for solvent selection based on molecular interactions. Alcohols are predicted to yield the highest solubility due to dual H-bond donor/acceptor capabilities.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. Journal of Molecular Liquids. Link

  • NIST Chemistry WebBook. (2024). 2-Methoxy-4-methylphenol (Creosol) Thermochemical Data. National Institute of Standards and Technology. Link

  • PubChem. (2024). 2-Methoxy-4,5-dimethylphenol Compound Summary. National Center for Biotechnology Information. Link

Sources

Metabolic pathways involving methylated phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Pathways of Methylated Phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylated phenol derivatives, such as cresols and xylenols, are prevalent in industrial effluents and are of significant toxicological concern.[1][2][3][4][5][6][7] Understanding their metabolic fate is crucial for developing effective bioremediation strategies and for assessing their impact on human health. This guide provides a comprehensive technical overview of the microbial metabolic pathways involved in the degradation of these compounds. We will delve into the key enzymatic reactions, intermediate metabolites, and the genetic regulation of these pathways. Furthermore, this guide will present detailed experimental protocols for studying these metabolic routes, including analytical techniques for metabolite identification and quantification.

Introduction: The Significance of Methylated Phenol Metabolism

Methylated phenols are a class of aromatic organic compounds characterized by a hydroxyl group and one or more methyl groups attached to a benzene ring.[1][2] They are widely used as industrial solvents, disinfectants, and as precursors for the synthesis of antioxidants, resins, and pharmaceuticals.[2][7] Consequently, they are common environmental pollutants found in soil and water.[6][8] The toxicity of these compounds, which includes corrosive effects and potential damage to the liver, kidneys, and central nervous system, necessitates a thorough understanding of their biological degradation.[1][3][5]

Microorganisms have evolved sophisticated enzymatic machinery to utilize these compounds as a source of carbon and energy.[8][9][10] The study of these metabolic pathways is not only critical for environmental bioremediation but also offers insights for industrial biocatalysis and the development of novel enzymatic processes.

Aerobic Metabolic Pathways: A Tale of Oxygenases

Under aerobic conditions, the initial and most critical step in the degradation of methylated phenols is the introduction of a second hydroxyl group onto the aromatic ring, a reaction catalyzed by monooxygenases.[11][12][13][14] This hydroxylation destabilizes the aromatic ring, preparing it for subsequent cleavage.

Initial Hydroxylation: The Gateway Reaction

Flavin-dependent monooxygenases and P450 monooxygenases are the primary enzymes responsible for the initial hydroxylation of methylated phenols.[11][15] These enzymes insert one atom of molecular oxygen into the aromatic ring, converting the methylated phenol into a methylcatechol. For example, cresol is converted to methylcatechol.

The position of the second hydroxyl group is crucial and determines the subsequent steps of the degradation pathway. For instance, Pseudomonas species have been shown to metabolize m-cresol and p-cresol through different pathways depending on the growth substrate.[16]

Ring Cleavage: Breaking the Benzene Core

Once methylcatechol is formed, the aromatic ring is cleaved by dioxygenase enzymes.[9][17][18] There are two primary modes of ring fission: ortho-cleavage and meta-cleavage.

  • Ortho -cleavage (intradiol cleavage): The ring is broken between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.[9][17][18]

  • Meta -cleavage (extradiol cleavage): The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, resulting in the formation of a 2-hydroxymuconic semialdehyde derivative.[17][18][19]

The choice between the ortho and meta pathway is often dependent on the specific microbial strain and the structure of the substrate.[20]

Below is a generalized diagram illustrating the aerobic degradation pathways of a methylated phenol.

Aerobic_Metabolism cluster_upper Upper Pathway cluster_lower Lower Pathways (Ring Cleavage) cluster_ortho Ortho-Cleavage cluster_meta Meta-Cleavage Methylated_Phenol Methylated Phenol (e.g., Cresol) Methylcatechol Methylcatechol Methylated_Phenol->Methylcatechol Monooxygenase cis_cis_Muconate_Derivative cis,cis-Muconate Derivative Methylcatechol->cis_cis_Muconate_Derivative Catechol 1,2-Dioxygenase Hydroxymuconic_Semialdehyde_Derivative 2-Hydroxymuconic Semialdehyde Derivative Methylcatechol->Hydroxymuconic_Semialdehyde_Derivative Catechol 2,3-Dioxygenase TCA_Intermediates_Ortho TCA Cycle Intermediates cis_cis_Muconate_Derivative->TCA_Intermediates_Ortho TCA_Intermediates_Meta TCA Cycle Intermediates Hydroxymuconic_Semialdehyde_Derivative->TCA_Intermediates_Meta

Caption: Aerobic degradation pathways of methylated phenols.

Anaerobic Metabolic Pathways: A Different Chemical Logic

In the absence of oxygen, microorganisms employ alternative strategies to destabilize the aromatic ring. Anaerobic degradation is a slower process but is environmentally significant in anoxic habitats.

Initial Activation

The initial step in anaerobic degradation often involves the carboxylation of the phenol, a reaction that adds a carboxyl group to the ring. For example, in the sulfate-reducing bacterium Desulfatiglans anilini, phenol is first phosphorylated to phenylphosphate and then carboxylated.[21] This carboxylation makes the ring more susceptible to subsequent reduction.

Reductive Dearomatization and Ring Fission

Following activation, the aromatic ring undergoes a series of reductions to break its aromaticity, ultimately leading to ring cleavage. These pathways are complex and less universally conserved than their aerobic counterparts.

Experimental Methodologies for Studying Metabolic Pathways

A multi-faceted approach is required to elucidate the metabolic pathways of methylated phenols. This involves a combination of microbiological, enzymatic, and analytical techniques.

Isolation and Culturing of Degrading Microorganisms

The first step is often the isolation of microorganisms capable of degrading the target compound.

Protocol 1: Enrichment and Isolation of Methylated Phenol-Degrading Bacteria

  • Sample Collection: Collect soil or water samples from a site contaminated with phenolic compounds.

  • Enrichment Culture: Inoculate a mineral salt medium (MSM) containing the methylated phenol as the sole carbon source with the environmental sample.[22] The composition of a typical MSM is provided in the table below.

  • Incubation: Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.[22][23][24]

  • Subculturing: Periodically transfer an aliquot of the culture to fresh MSM with an increasing concentration of the methylated phenol to select for highly efficient degraders.[25]

  • Isolation: Plate dilutions of the enriched culture onto MSM agar plates containing the methylated phenol.[22]

  • Pure Culture: Isolate single colonies and re-streak to obtain a pure culture.[22]

Table 1: Composition of Mineral Salt Medium (MSM)

ComponentConcentration (g/L)
K₂HPO₄1.5
KH₂PO₄0.5
(NH₄)₂SO₄1.0
MgSO₄·7H₂O0.2
NaCl0.1
FeSO₄·7H₂O0.01
CaCl₂·2H₂O0.02
Trace Element Solution1.0 mL/L
Analytical Techniques for Metabolite Identification

Identifying the intermediate metabolites is key to mapping the degradation pathway.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds.[26][27]

  • High-Performance Liquid Chromatography (HPLC): Used to separate non-volatile compounds in a liquid phase.[27][28] Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity for metabolite identification.[28][29]

Protocol 2: Sample Preparation and Analysis by GC-MS

  • Culture Sampling: Collect an aliquot of the microbial culture at different time points during degradation.

  • Cell Removal: Centrifuge the sample to pellet the cells.

  • Extraction: Extract the supernatant with an organic solvent (e.g., ethyl acetate) to recover the phenolic compounds and their metabolites.

  • Derivatization (Optional): For non-volatile compounds, a derivatization step (e.g., silylation) may be necessary to increase their volatility for GC analysis.

  • GC-MS Analysis: Inject the extracted and prepared sample into the GC-MS system. The separation on the GC column followed by mass spectral analysis will allow for the identification of compounds based on their retention times and mass fragmentation patterns.

Enzyme Assays: Probing Key Catalytic Steps

Measuring the activity of key enzymes provides direct evidence for the operation of a specific pathway.

Protocol 3: Catechol Dioxygenase Activity Assay

This protocol is used to differentiate between the ortho and meta cleavage pathways.

  • Cell-Free Extract Preparation: Grow the microbial culture in the presence of the methylated phenol to induce the degradative enzymes. Harvest the cells by centrifugation, wash them, and then lyse them (e.g., by sonication) to prepare a cell-free extract.

  • Assay for Catechol 1,2-Dioxygenase (ortho-cleavage):

    • The reaction mixture contains a buffer (e.g., Tris-HCl, pH 8.0), the cell-free extract, and catechol.[30]

    • Monitor the formation of cis,cis-muconic acid by measuring the increase in absorbance at 260 nm.[30]

  • Assay for Catechol 2,3-Dioxygenase (meta-cleavage):

    • The reaction mixture contains a buffer, the cell-free extract, and catechol.

    • Monitor the formation of 2-hydroxymuconic semialdehyde by measuring the increase in absorbance at 375 nm.[30]

The relative activities of these two enzymes will indicate the preferred ring-cleavage pathway.[19]

Caption: Experimental workflow for elucidating metabolic pathways.

Concluding Remarks and Future Perspectives

The microbial metabolism of methylated phenol derivatives is a complex and fascinating area of research with significant practical implications. While much is known about the aerobic degradation pathways, particularly in Pseudomonas species, there are still many unanswered questions, especially concerning the anaerobic degradation routes and the metabolism in other microbial genera.

Future research should focus on:

  • The discovery and characterization of novel enzymes with improved catalytic efficiency and stability for industrial applications.

  • Metabolic engineering of microorganisms to enhance their degradation capabilities for more effective bioremediation.[31]

  • Understanding the regulatory networks that control the expression of the genes involved in these pathways.

A deeper understanding of these metabolic pathways will undoubtedly pave the way for innovative solutions to environmental pollution and for the development of sustainable biotechnological processes.

References

  • Bioremediation of Phenolic Compounds from Water with Plant Root Surface Peroxidases. (n.d.).
  • Application of Monooxygenases in Dehalogenation, Desulphurization, Denitrification and Hydroxylation of Aromatic Compounds | OMICS International. (2010, November 27).
  • (PDF) Bioremediation of phenolic compounds by higher fungi- A review - ResearchGate. (2016, July 29).
  • Experimental protocol for degradation of phenolic compound using immobilized fungal biomass from aqueous solutions - ResearchGate. (n.d.).
  • Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - MDPI. (2022, January 25).
  • Biodegradation of phenol - Academic Journals. (2008, December 29).
  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (n.d.).
  • Phenol and Phenolics | Request PDF - ResearchGate. (n.d.).
  • Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects - MDPI. (2025, January 18).
  • Monooxygenation of aromatic compounds by flavin‐dependent monooxygenases - PMC. (n.d.).
  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.).
  • Bioremediation of Phenolic Pollutants by Fungi: A Perspective Irma Melati*), Miratul Maghfiroh, Nurul Setiadewi, Riky Kurniawan, - ejournal brin. (2025, June 20).
  • Enzymatic activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase produced by Gordonia polyisoprenivorans - SciELO. (n.d.).
  • Monooxygenase and dioxygenases by bacterial specific enzymes network - Neliti. (2022, April 18).
  • Phenol Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, March 13).
  • Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC. (n.d.).
  • Enzymes involved in the anaerobic degradation of phenol by the sulfate-reducing bacterium Desulfatiglans anilini - PMC. (2018, August 29).
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC. (n.d.).
  • Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC. (n.d.).
  • Methylphenols (Cresols): Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme. (2014, April 11).
  • Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2 - MDPI. (2018, December 24).
  • Degradation of aromatic compound by monooxygenase[1]. - ResearchGate. (n.d.). Retrieved from

  • Microbial Degradation of Phenol by an Application of Pseudomonas mendocina - Austin Publishing Group. (2018, August 7).
  • Peripheral pathways of anaerobic catabolism of phenol and p -cresol in... - ResearchGate. (n.d.).
  • Biodegradation of ortho-cresol by a mixed culture of nitrate-reducing bacteria growing on toluene (Journal Article) | OSTI.GOV. (1993, July 1).
  • Analysis of phenolic compounds of interest in metabolism. (2006) | H G Bray | 1116 Citations. (n.d.).
  • Assay for catechol 2,3-dioxygenase activity. Each of the Pasteurellaceae strains containing pMCsodCP (with the cloned A. pleuropneumoniae sodC promoter - ResearchGate. (n.d.).
  • (PDF) Metabolic pathways for the biodegradation of phenol - ResearchGate. (2015, December 28).
  • Toxicological Profile for Phenol - ATSDR. (n.d.).
  • Phenols – Sources and Toxicity - Polish Journal of Environmental Studies. (n.d.).
  • Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico - Frontiers. (2020, June 4).
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.).
  • Phenol - Santa Cruz Biotechnology. (n.d.).
  • Toxicological Profile for Cresols - ATSDR. (n.d.).
  • (PDF) Cresols - ResearchGate. (2018, November 26).
  • Degradation of cresols by phenol-acclimated aerobic granules - PubMed. (2011, January 15).
  • metabolic pathways for the biodegradation of phenol - Semantic Scholar. (n.d.).
  • Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment - PMC. (n.d.).
  • Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC. (n.d.).
  • Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1 | Applied and Environmental Microbiology - ASM Journals. (2025, July 10).
  • Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications - MDPI. (2025, June 23).
  • Screening of Efficient Phenol-Degrading Bacteria and Analysis of Their Degradation Characteristics - MDPI. (2023, April 18).
  • Community Analysis and Recovery of Phenol-degrading Bacteria from Drinking Water Biofilters - Frontiers. (2016, April 12).
  • Metabolic Engineering of Phenolic Biosynthesis Pathway and Metabolite Profiling of Strawberry (Fragaria x ananassa) - CORE. (n.d.).
  • Enzyme-Mediated Reactions of Phenolic Pollutants and Endogenous Metabolites as an Overlooked Metabolic Disruption Pathway | Request PDF - ResearchGate. (n.d.).
  • Systematic analysis of the polyphenol metabolome using the Phenol‐Explorer database. (n.d.).
  • PHENOL AND PHENOL DERIVATIVES - Inchem.org. (n.d.).
  • Phenol Biological Metabolites as Food Intake Biomarkers, a Pending Signature for a Complete Understanding of the Beneficial Effects of the Mediterranean Diet - MDPI. (2021, August 31).

Sources

Methodological & Application

Application Note: Protocol for O-methylation of 4,5-dimethylcatechol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the exhaustive O-methylation of 4,5-dimethylcatechol (4,5-dimethyl-1,2-benzenediol) to synthesize 1,2-dimethoxy-4,5-dimethylbenzene (4,5-dimethylveratrole). Unlike simple phenols, electron-rich catechols are highly susceptible to oxidation under basic conditions, rapidly forming ortho-quinones (deep red/black impurities) that drastically reduce yield and complicate purification.

This protocol utilizes a modified Williamson ether synthesis optimized for oxidation suppression and complete conversion , employing Iodomethane (MeI) and Potassium Carbonate (


) in Acetone. This method is preferred over Dimethyl Sulfate (DMS) routes for research-scale applications due to safer workup procedures and higher product purity.

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists.

Strategic Analysis: The "Why" Behind the Protocol

Mechanistic Causality

The reaction proceeds via a classic


 mechanism. However, the success of this specific transformation relies on managing the catechol-quinone equilibrium.
  • Base Selection (

    
    ):  We utilize potassium carbonate rather than stronger bases (e.g., NaH, NaOH).[1]
    
    • Reasoning: The

      
       of the first hydroxyl in a catechol is 
      
      
      
      9-10.
      
      
      is sufficiently basic to deprotonate the phenol to the phenoxide anion without generating an overwhelmingly high concentration of "naked" anions that promote oxidative coupling or quinone formation.
  • Solvent (Acetone):

    • Reasoning: Acetone is a polar aprotic solvent that dissolves the organic substrate and methyl iodide well, while the inorganic base (

      
      ) remains suspended. This heterogeneity creates a "controlled release" of the phenoxide anion, reducing side reactions. Acetone also allows for easy evaporative removal, unlike DMF or DMSO.
      
  • Inert Atmosphere (

    
    /Ar): 
    
    • Reasoning: The deprotonated catechol (catecholate) is an extremely electron-rich species. In the presence of atmospheric oxygen, it readily oxidizes to 4,5-dimethyl-1,2-benzoquinone (red/black). Strict exclusion of oxygen is the single most critical factor for yield.

Reaction Pathway Diagram

ReactionMechanism Start 4,5-Dimethylcatechol (Substrate) Inter1 Mono-anion Intermediate Start->Inter1 - H+ Base K2CO3 (Deprotonation) Base->Inter1 MonoPro Mono-methoxy Intermediate Inter1->MonoPro + MeI Quinone 4,5-Dimethyl-1,2-benzoquinone (Red/Black Impurity) Inter1->Quinone Oxidation MeI MeI (SN2 Attack) Final 1,2-Dimethoxy-4,5-dimethylbenzene (Product) MonoPro->Final + Base / + MeI Oxygen O2 (Atmosphere) Oxygen->Quinone

Figure 1: Reaction mechanism highlighting the critical oxidation side-pathway (red) that must be suppressed via inert atmosphere.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
4,5-Dimethylcatechol 1.0SubstrateStore under

; hygroscopic.
Iodomethane (MeI) 4.0 - 5.0ElectrophileToxic/Carcinogen. Use excess to drive di-methylation.
Potassium Carbonate 3.0 - 4.0BaseAnhydrous, granular (ground to powder is better).
Acetone SolventMediumHPLC Grade; dried over molecular sieves recommended.
Nitrogen/Argon GasProtectionBalloon or manifold line.
Step-by-Step Methodology

Phase 1: Setup and Deoxygenation (Critical)

  • Oven-dry a 2-neck Round Bottom Flask (RBF) and a magnetic stir bar.

  • Assemble the apparatus with a reflux condenser and a rubber septum.

  • Flush the system with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Charge the flask with 4,5-dimethylcatechol (1.0 equiv) and Anhydrous

    
      (3.0 equiv).
    
  • Add Acetone (concentration ~0.2 M relative to catechol) via syringe.

  • Observation: The mixture will be a suspension. If it immediately turns dark black, your solvent or atmosphere contains too much oxygen. A light brown/tan color is acceptable.

Phase 2: Reaction 7. While stirring vigorously under


, add Iodomethane  (4.0 equiv) dropwise via syringe through the septum.
  • Note: MeI is volatile (bp 42°C). Do not add to a hot solution.
  • Heat the mixture to a gentle reflux (~60°C oil bath temperature).
  • Maintain reflux for 16–24 hours .
  • Monitoring: Check TLC (Hexanes:Ethyl Acetate 8:2). The starting catechol (very polar) should disappear. The mono-methylated intermediate may appear transiently. The product will be less polar (higher
    
    
    ).

Phase 3: Workup 10. Cool the reaction mixture to room temperature. 11. Filter the mixture through a pad of Celite or sintered glass to remove inorganic salts (


, unreacted 

). Wash the pad with acetone. 12. Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil/solid. 13. Hydrolysis Wash (Purification Step): Dissolve the residue in Ethyl Acetate (

). Wash sequentially with:
  • 10% NaOH or KOH (2x) – Removes unreacted catechol and mono-methylated phenols.
  • Water (1x)
  • Brine (1x)
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate.

Phase 4: Final Purification 15. The crude product is often pure enough (>95%) for subsequent steps. 16. If necessary, recrystallize from Hexanes/Ethanol or purify via flash column chromatography (Silica gel, 90:10 Hexanes:EtOAc).

Validation & Quality Control

Expected Product: 1,2-dimethoxy-4,5-dimethylbenzene Appearance: White to off-white crystalline solid (or colorless oil that solidifies upon standing). Melting Point: ~45–47 °C (Low melting solid).

NMR Characterization Data (Standardized)
NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

6.65Singlet (s)2HAromatic Ring Protons (3,6-H)

3.82Singlet (s)6HMethoxy Groups (

)

2.20Singlet (s)6HMethyl Groups (

)

147.0--Aromatic C-O (Ipso)

130.5--Aromatic C-Me

113.5--Aromatic C-H

56.0--Methoxy Carbon (

)

19.5--Methyl Carbon (

)

Note: Chemical shifts may vary slightly (


 0.1 ppm) depending on solvent (

vs

).

Troubleshooting & Decision Logic

Workflow Decision Tree

Troubleshooting Start Reaction Complete (TLC Check) ColorCheck Is the mixture Black/Tar-like? Start->ColorCheck YieldCheck Is Yield < 50%? ColorCheck->YieldCheck No (Tan/Yellow) Oxidation Diagnosis: Oxidation Cause: O2 Leak Action: Use Argon, degas solvents ColorCheck->Oxidation Yes Good Proceed to Workup YieldCheck->Good No Incomplete Diagnosis: Incomplete Methylation Cause: Old MeI or Wet K2CO3 Action: Add 1.0 eq MeI, reflux 4h more YieldCheck->Incomplete Yes

Figure 2: Diagnostic workflow for assessing reaction outcomes.

Common Issues
  • Red/Black Product: Indicates quinone formation. You cannot "reverse" this. Purify via column chromatography immediately; the quinone is much more polar and colored than the product.

  • Mono-methylated Product: If NMR shows a singlet at ~5.5 ppm (Phenol -OH) or split methoxy peaks, methylation is incomplete. Ensure

    
     is finely ground and MeI is not old (MeI degrades to liberate 
    
    
    
    , turning brown).

Safety & Compliance

  • Iodomethane (Methyl Iodide):

    • Hazard: Potent neurotoxin and suspected carcinogen. High volatility.

    • Control: Handle strictly in a fume hood. Double-glove (Nitrile). Quench excess MeI with aqueous ammonia or amine waste before disposal.

  • 4,5-Dimethylcatechol:

    • Hazard: Skin irritant. May cause sensitization.[2]

    • Control: Avoid dust inhalation.

References

  • General Protocol for Catechol Methylation

    • Vyas, G. N., & Shah, N. M. (1951). "Methylation of hydroxy flavonols using methyl iodide and potassium carbonate." Proceedings of the Indian Academy of Sciences - Section A.
    • Source:

  • Green Chemistry Alternatives (Contextual)

    • Tundo, P., et al. (2002).[1] "Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis."[1] Green Chemistry, 4, 431-435.[1]

    • Source:

  • Synthesis of 4,5-dimethylcatechol Derivatives

    • Wessig, P., et al. (2014). "4,5-Dimethylbenzene-1,2-dimethanol."[3][4] Molbank, 2014(4), M835. (Provides context on the stability and handling of the 4,5-dimethyl aromatic core).

    • Source:

  • Physical Data Verification

    • PubChem Compound Summary for 1,2-Dimethoxy-4,5-dimethylbenzene.
    • Source:

Sources

Purification of 2-Methoxy-4,5-dimethylphenol via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Methoxy-4,5-dimethylphenol

Abstract

This guide details the purification of 2-Methoxy-4,5-dimethylphenol (4,5-Dimethylguaiacol) from crude synthetic mixtures using flash column chromatography. While standard protocols exist for phenols, this specific isomer presents unique challenges due to its propensity for oxidation and "oiling out" (low melting point). This protocol integrates an acid-modified mobile phase to suppress ionization, ensuring sharp peak shapes and high recovery (>95%).

Introduction & Chemical Context

2-Methoxy-4,5-dimethylphenol is a structural analog of guaiacol used frequently as a fine chemical intermediate in the synthesis of antioxidants and pharmaceuticals.

The Purification Challenge:

  • Acidity & Tailing: Like most phenols (pKa ≈ 10.3), this compound interacts strongly with the silanol groups (Si-OH) of silica gel. Without modification, this leads to significant peak tailing, co-elution with impurities, and product loss.

  • Isomer Separation: Synthetic routes (e.g., methylation of 4,5-dimethylcatechol) often yield regioisomers (such as 2-methoxy-3,4-dimethylphenol) with nearly identical polarity.

  • Physical State: With a melting point near room temperature, the compound often exists as a supercooled liquid, making recrystallization difficult and rendering chromatography the superior purification method.

Physicochemical Profile

Understanding the molecule's properties is the first step to successful separation.

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₉H₁₂O₂MW = 152.19 g/mol
pKa ~10.3Weakly acidic; requires acidified mobile phase to prevent ionization on silica.
LogP ~2.3 - 2.5Moderately lipophilic; elutes in low-to-mid polarity solvents.
H-Bonding Intramolecular The ortho-methoxy group forms an internal H-bond with the phenolic -OH. This "hides" the polar proton, making the molecule elute faster than non-ortho isomers.
Solubility High in EtOAc, DCM, AlcoholsAvoid DCM if possible due to environmental concerns; Hexane/EtOAc is preferred.[1]

Method Development: Thin Layer Chromatography (TLC)

Before packing the column, the solvent system must be optimized on analytical TLC plates (Silica Gel 60 F₂₅₄).

The "Golden Rule" of Phenol TLC: Standard Hexane/Ethyl Acetate mixtures often result in "streaked" spots for phenols. You must add an acid modifier.

  • Control Solvent: 80% Hexane / 20% Ethyl Acetate.

    • Result: Streaking, Rf ~ 0.25 (broad).

  • Optimized Solvent: 80% Hexane / 19% Ethyl Acetate / 1% Acetic Acid .

    • Result: Sharp, compact spot, Rf ~ 0.35.

Visualization:

  • UV (254 nm): Dark spot (aromatic ring).

  • Ferric Chloride (FeCl₃): Stains phenols specific colors (often blue/green/violet). This distinguishes the product from non-phenolic impurities.

  • p-Anisaldehyde: General stain for organic compounds; useful for detecting non-UV active impurities.

Detailed Protocol: Column Chromatography

Phase 1: Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Mobile Phase A: Hexanes (with 1% Acetic Acid).

  • Mobile Phase B: Ethyl Acetate (with 1% Acetic Acid).

    • Note: Adding acid to both solvents ensures the modifier concentration remains constant during the gradient.

Phase 2: Sample Loading (Dry Loading Strategy)

Because the crude material is likely a viscous oil or low-melting solid, "wet loading" can cause band broadening.

  • Dissolve crude mixture in a minimal amount of Acetone or DCM.

  • Add Silica Gel (ratio 1:2 sample-to-silica by weight).

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Load this powder gently onto the top of the pre-packed column.

Phase 3: Elution Gradient

Column Volume (CV) = Volume of solvent required to fill the packed column.

StepSolvent Composition (Hex/EtOAc + 1% AcOH)Duration (CV)Purpose
1 100:02 CVFlush non-polar impurities (e.g., unreacted hydrocarbons).
2 95:53 CVElute highly lipophilic byproducts.
3 90:105 CVTarget Elution Zone: Watch for the product here.
4 80:203 CVFlush remaining polar isomers/oxidation products.
Phase 4: Fraction Collection & Analysis
  • Collect fractions (~10-15 mL for a 20g column).

  • Spot fractions on TLC.

  • Pool fractions containing the pure spot (single spot under UV and FeCl₃).

  • Critical Step: When concentrating the pooled fractions on a rotovap, do not overheat. Acetic acid has a higher boiling point (118°C) than the solvents. To remove trace acetic acid, add Toluene (azeotrope) and evaporate, or wash the organic phase with saturated NaHCO₃ before evaporation (if yield loss is not a concern).

Troubleshooting & Optimization

PurificationWorkflow Start Start Purification TLC Run TLC (Hex/EtOAc) Start->TLC CheckStreak Does Spot Streak? TLC->CheckStreak AddAcid Add 1% Acetic Acid to Mobile Phase CheckStreak->AddAcid Yes CheckRf Is Rf between 0.3 - 0.4? CheckStreak->CheckRf No AddAcid->CheckRf AdjustPol Adjust Polarity (More EtOAc if low, Hex if high) CheckRf->AdjustPol No LoadColumn Dry Load onto Silica CheckRf->LoadColumn Yes AdjustPol->TLC RunColumn Run Gradient Elution LoadColumn->RunColumn Analyze Analyze Fractions (UV + FeCl3) RunColumn->Analyze

Figure 1: Decision workflow for optimizing the purification of phenolic compounds.

Common Issues:

  • Co-elution: If an isomer elutes too close, switch the solvent system to Toluene/Acetone (95:5). The pi-pi interactions between toluene and the aromatic ring can provide different selectivity than Hexane/EtOAc.

  • Product Oxidation: If the product turns pink/brown on the column, it is oxidizing. Use degassed solvents and wrap the column in foil to exclude light.

Quality Control (QC)

Verify the purity of the isolated solid/oil:

  • ¹H NMR (CDCl₃): Look for the characteristic methoxy singlet (~3.8 ppm) and two methyl singlets (~2.2 ppm). The aromatic region should show two singlets (para to each other) if the structure is 4,5-dimethyl.

  • HPLC Purity: Run on a C18 column (Water/Acetonitrile gradient) to ensure >98% purity.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separation with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link

  • Reich, H. J. (2017). Commonly Used Solvents and Chromatographic Solvents. University of Wisconsin-Madison Chemistry. Link

  • Sigma-Aldrich. (n.d.).[2] 2-Methoxy-4-methylphenol Product Specification. (Used as surrogate for physicochemical properties). Link

  • BenchChem. (2025).[3] Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. (Guidance on phenolic isomer separation). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Melting Point in Dimethylphenol (DMP) Isolation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the isolation of dimethylphenol (DMP) isomers, specifically addressing the common issue of a low or broad melting point. This document is structured to provide both immediate answers through FAQs and a systematic guide to diagnose and resolve purity issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding low melting points in isolated dimethylphenol samples.

Q1: Why is the melting point of my isolated Dimethylphenol low and/or the range broad?

A low and broad melting point is a classic indication of an impure substance.[1][2] Pure crystalline solids typically melt over a very narrow temperature range, often 0.5–1 °C.[2] The presence of impurities disrupts the uniform crystal lattice structure of the solid.[3][4] This disruption means that less thermal energy is required to break down the intermolecular forces holding the molecules together, resulting in a depression of the melting point.[4] The broad range occurs because different parts of the mixture melt at different temperatures as the concentration of the impurity changes throughout the solid.[3]

Q2: What are the most common impurities I should be looking for in my DMP sample?

The most common impurities in dimethylphenol synthesis and isolation include:

  • Other Xylenol Isomers: Syntheses often produce a mixture of the six possible dimethylphenol isomers (e.g., 2,4-DMP, 2,6-DMP, 3,5-DMP), which have very similar physicochemical properties, making them difficult to separate.[5]

  • Related Phenolic Compounds: Starting materials or byproducts such as cresols (methylphenols) are common contaminants.[5][6]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., recrystallization) can become trapped in the crystal lattice, acting as an impurity.[3]

  • Water: Phenols are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[7][8] This is especially true for phenol itself, which can absorb enough water to form a liquid solution.

Q3: My DMP "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, forming a liquid layer that is immiscible with the solvent. This is common with low-melting-point compounds like some DMP isomers, especially if the boiling point of the recrystallization solvent is higher than the melting point of the compound.[5]

To resolve this:

  • Reheat the entire mixture to dissolve the oil, adding a small amount of additional hot solvent if necessary.

  • Allow the solution to cool much more slowly. Agitation at the saturation point can sometimes help.

  • "Seed" the solution by adding a tiny, pure crystal of the target DMP isomer to act as a nucleation site for crystal growth.[5]

  • Consider using a different solvent or a mixed-solvent system with a lower boiling point.[5]

Q4: Can a eutectic mixture be responsible for a sharp, but low, melting point?

Yes. A eutectic mixture is a specific composition of two or more components that melt at a single, sharp temperature that is lower than the melting point of any of the individual components.[2] This can be misleading because the sharp melting point might be misinterpreted as a sign of purity. If you have a sharp but unexpectedly low melting point, you may have isolated a eutectic mixture. A mixed melting point determination is the definitive test to confirm this.[4]

Section 2: Systematic Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving the root cause of melting point depression in your dimethylphenol sample.

Step 1: Initial Diagnosis and Purity Assessment

The first step is to confirm the melting point accurately and compare it to established literature values.

The melting point is a key physical property. Compare your experimental value to the accepted values for the common DMP isomers listed below.

Dimethylphenol IsomerCAS NumberLiterature Melting Point (°C)
2,4-Dimethylphenol105-67-922 - 28 °C[9]
2,6-Dimethylphenol576-26-143 - 48 °C[10][11][12][13]
3,4-Dimethylphenol95-65-861 - 68 °C[14][15]
3,5-Dimethylphenol108-68-961 - 66 °C[7][16][17]

Follow this workflow to systematically approach the problem.

G cluster_0 Diagnosis start Low / Broad Melting Point Observed mp_check Accurately measure melting point range start->mp_check compare Compare to literature values (Table 1) mp_check->compare low_broad Result: Low AND Broad MP? compare->low_broad low_sharp Result: Low BUT Sharp MP? compare->low_sharp impurity High likelihood of impurity. Proceed to Step 2. low_broad->impurity Yes eutectic Possible eutectic mixture. Perform mixed melting point test. low_sharp->eutectic Yes

Caption: Initial diagnostic workflow for a low melting point.

This technique is essential for confirming the identity and purity of your compound against an authentic, pure standard.[4]

  • Preparation: Obtain a certified pure sample of the expected DMP isomer.

  • Mixing: On a clean, dry watch glass, thoroughly mix a small amount of your isolated product with an equal amount of the pure standard (a 1:1 ratio).

  • Measurement: Determine the melting point of this mixture.

  • Interpretation:

    • No Depression: If the mixture melts at the same sharp, high temperature as the pure standard, your isolated compound is identical and likely pure.

    • Depression: If the mixture melts at a lower, broader temperature range, your isolated compound is not identical to the standard or is impure.[4]

Step 2: Identifying the Source of Impurity

Understanding the potential contaminants is key to selecting the correct purification strategy.

G cluster_impurities center Disrupted Crystal Lattice Low Melting Point isomers Isomeric Impurities e.g., 2,4-DMP in 2,6-DMP Similar structure, co-crystallizes center:f0->isomers solvent Residual Solvent e.g., Toluene, Hexane Trapped during rapid crystallization center:f0->solvent water Absorbed Water Due to hygroscopic nature of phenols center:f0->water starting_mat Starting Materials / Byproducts e.g., Cresols From incomplete reaction center:f0->starting_mat

Caption: Relationship between impurity types and melting point depression.

Impurity TypePotential SourceIdentification / ConfirmationRecommended Action
Isomeric DMP Synthesis side reactions.[5]HPLC or GC analysis.Fractional distillation, melt crystallization, or preparative HPLC.[5][10]
Residual Solvent Incomplete drying after recrystallization.NMR spectroscopy (characteristic solvent peaks) or GC-HS (Headspace).Thoroughly dry the sample in a vacuum oven at a temperature safely below its melting point.
Water Exposure to atmosphere (phenols are hygroscopic).[18]Karl Fischer titration for quantification. Sample may appear clumpy or sticky.Dry the sample in a desiccator or vacuum oven. Handle under an inert atmosphere (e.g., nitrogen or argon).
Starting Materials Incomplete reaction or inefficient initial workup.TLC, GC, or NMR analysis compared to starting material standards.Recrystallization with an appropriate solvent or column chromatography.
Step 3: Purification Strategy Optimization - Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds.[19] Its success hinges on the proper choice of solvent.[20]

The ideal solvent should dissolve the DMP isomer completely at its boiling point but very poorly at room or cold temperatures.[21][22]

SolventBoiling Point (°C)PolarityNotes
Water 100Very PolarPhenols have some solubility due to hydrogen bonding.[23] Good for creating mixed-solvent systems.
Ethanol 78PolarOften dissolves phenols too well at room temperature, may require a co-solvent.
Hexane / Heptane 69 / 98Non-polarGood for purifying more polar compounds. DMP may have low solubility even when hot.
Toluene 111Non-polarHigher boiling point may cause low-melting DMP isomers to oil out.[5]
Water/Diol Mixture VariesPolarA mixture of water and ethylene glycol has been shown to be effective for purifying 2,6-DMP.[6]
  • Solvent Selection: In separate test tubes, test the solubility of ~50 mg of your crude DMP in ~1 mL of various candidate solvents. Find a solvent that requires heating to dissolve the solid.[21]

  • Dissolution: Place the crude DMP in an Erlenmeyer flask. Add the minimum amount of the chosen solvent dropwise to the flask while heating and swirling until the solid just dissolves.[5] Using excess solvent is a primary cause of poor recovery.[5]

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5] This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure crystals and excluding impurities.[5] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to wash away any adhering mother liquor containing impurities. Reapply the vacuum to pull the wash solvent through.

  • Drying: Carefully transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven at a temperature below the compound's melting point to remove all traces of residual solvent.[5] Confirm purity by re-measuring the melting point.

References

  • NexantE2E. (n.d.). Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. Retrieved from [Link]

  • Quora. (2020, May 10). What causes melting point depression?. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 3,5-Dimethylphenol | CAS#:108-68-9. Retrieved from [Link]

  • Grokipedia. (n.d.). Melting-point depression. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • IBChem. (n.d.). Melting point depression. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,4-Dimethylphenol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). 2,6-Dimethylphenol (2,6-Xylenol). Retrieved from [Link]

  • Stenutz. (n.d.). 2,4-dimethylphenol. Retrieved from [Link]

  • BrainKart. (2021, July 3). Phenols - Classification, Preparation, Physical and Chemical Properties. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3,4-dimethyl-. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 30). hygroscopicity vs solubility. Retrieved from [Link]

  • Shaalaa.com. (n.d.). Overview: Alcohols, Phenols and Ethers. Retrieved from [Link]

  • PubMed. (2020, June 1). Deep eutectic mixture membrane-based microextraction: HPLC-FLD determination of phenols in smoked food samples. Retrieved from [Link]

  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2,5-Dimethylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Handling Air-Sensitive Electron-Rich Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with air-sensitive electron-rich phenol derivatives. These compounds are invaluable in synthesis and materials science, but their high reactivity with atmospheric oxygen presents significant handling challenges. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your materials and the success of your experiments.

Part 1: The Fundamental Challenge - Why Are These Phenols So Sensitive?

Electron-rich phenols, particularly those with electron-donating groups (e.g., -OH, -OR, -NR2) at the ortho and para positions, are highly susceptible to oxidation. The core reason lies in their low oxidation potential. Atmospheric oxygen, a diradical, can readily abstract a hydrogen atom from the phenolic hydroxyl group, initiating a cascade of reactions.

The initial step forms a phenoxyl radical, which is stabilized by resonance. This radical can then undergo further oxidation or dimerize, leading to the formation of colored quinones and other degradation products.[1][2] This process is often visually apparent as a color change, with a pure, colorless, or white compound turning yellow, pink, brown, or even black upon exposure to air.[2] This transformation is not merely cosmetic; it represents a chemical change that can drastically alter the compound's reactivity and render it unsuitable for its intended application.

The oxidation pathway involves the transfer of electrons and protons.[1][3] The electron-donating substituents increase the electron density of the aromatic ring, making the compound more easily oxidized.[1]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common immediate concerns when working with sensitive phenols.

Q1: My phenol derivative has changed color from white to tan/brown. What happened and can I still use it?

A: The color change is a classic indicator of oxidation. Your phenol has likely reacted with atmospheric oxygen to form quinone-type impurities.[2] For many highly sensitive applications, such as catalysis or pharmaceutical synthesis, even a slight color change indicates a level of impurity that could be detrimental. It is strongly recommended to use fresh, pure material. If this is not possible, purification (e.g., recrystallization or chromatography under inert conditions) may be necessary, but preventing the oxidation in the first place is far more effective.

Q2: What is the single most important factor for storing these compounds?

A: An inert atmosphere. Oxygen is the primary culprit for degradation. Storing your compound under a dry, inert gas such as argon or nitrogen is non-negotiable.[4] This is best achieved in a glovebox or a sealed Schlenk flask.[4][5] For long-term storage, a fail-safe method is to seal the compound in a glass ampoule under vacuum or an inert atmosphere.[4]

Q3: Is refrigeration or freezing enough to protect my sample?

A: While lowering the temperature slows down the rate of oxidation, it does not stop it. Cold storage is a necessary secondary precaution, but it is not a substitute for an inert atmosphere. Always store your air-sensitive phenols in a sealed container backfilled with inert gas, in a refrigerator or freezer, and protected from light to prevent photochemical decomposition.

Q4: I don't have a glovebox. What is the minimum equipment I need?

A: A Schlenk line is an essential piece of equipment for handling air-sensitive chemicals when a glovebox is unavailable.[5][6] This apparatus allows you to evacuate air from your glassware and backfill it with an inert gas, creating the necessary oxygen-free environment for manipulations.[7] You will also need specialized Schlenk glassware, cannulas, and gas-tight syringes.[8][9]

Q5: Can I prepare a stock solution of my phenol derivative?

A: Yes, but you must use a degassed solvent and store the solution under an inert atmosphere. Dissolved oxygen in untreated solvents will rapidly degrade your compound.[10][11] Prepare the solution in a glovebox or using Schlenk techniques and store it in a sealed flask with a gas-tight stopper, preferably in the dark and at a low temperature. Degassed solvents in a sealed Schlenk flask can typically be kept for 1-2 days.[8][12]

Part 3: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step procedures for critical operations.

Guide 1: The Inert Atmosphere Workbench - Schlenk Line Essentials

A Schlenk line is a dual-manifold system connected to a vacuum pump and a source of purified inert gas, allowing for the manipulation of compounds in an oxygen-free environment.[5]

Core Protocol: Purging a Reaction Flask

This procedure, often called "cycling," removes atmospheric gases from your glassware.[7]

  • Preparation: Ensure all glassware is clean and oven-dried (e.g., at 140°C for 4 hours) to remove adsorbed moisture.[13] Assemble the hot glassware and connect it to the Schlenk line via thick-walled, vacuum-rated tubing.[7][8]

  • First Evacuation: Ensure the inert gas inlet on your flask's stopcock is closed. Open the stopcock to the vacuum manifold. The tubing will collapse, and the flask is now under vacuum. Allow it to evacuate for at least 5-10 minutes.

  • First Backfill: Close the stopcock to the vacuum. Slowly open the stopcock to the inert gas manifold. You will hear the gas flow into the flask. Allow the pressure to equalize; you can monitor this with an oil bubbler on the gas outlet of the manifold.[14]

  • Repeat Cycles: Repeat steps 2 and 3 at least three times. A standard "three-cycle" purge is sufficient for most applications. Evacuating a 100 mL flask to 0.1 mbar reduces the oxygen content by a factor of 10,000.[7]

  • Final State: After the final backfill, leave the flask under a slight positive pressure of inert gas. This ensures that if there are any minor leaks, inert gas will flow out rather than air flowing in.

Workflow for Transferring an Air-Sensitive Solid Using a Schlenk Line

Below is a diagram illustrating the key steps for safely transferring a solid reagent.

G cluster_0 Preparation cluster_1 Inerting cluster_2 Transfer A 1. Place solid in Schlenk flask (A) in a glovebox. B 2. Connect flask A and receiving flask (B) to Schlenk line. A->B C 3. Evacuate & backfill flask B (3x cycles) under positive pressure. B->C D 4. Under positive N2 flow, quickly remove stoppers and add solid to flask B. C->D E 5. Seal flask B and re-establish inert atmosphere. D->E

Caption: Workflow for adding a solid under a positive flow of inert gas.

For highly sensitive solids, a solid addition tube is recommended, which can be loaded in a glovebox and then attached to the reaction flask on the Schlenk line.[6][15]

Guide 2: Solvent Degassing Masterclass

Dissolved oxygen is a hidden threat. Choosing the right degassing method is crucial for reaction success.[10]

Comparison of Common Degassing Techniques

TechniqueProcedureProsConsBest For
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), a vacuum is applied, the flask is sealed, and the solvent is thawed. This cycle is repeated 3-4 times.[10]Most effective method for complete oxygen removal.[8][10]Time-consuming; requires liquid nitrogen and a high-vacuum line.Highly sensitive organometallic reactions; preparing catalyst stock solutions.
Inert Gas Sparging An inert gas (Ar or N₂) is bubbled through the solvent via a long needle for 30-60 minutes.[11][12]Simple, fast, and does not require a vacuum.Least effective method; can evaporate volatile solvents.[8][12]General reactions where trace oxygen is tolerable; large volumes of solvent.
Sonication with Vacuum The solvent is sonicated under a light vacuum, with cycles of replenishing the atmosphere with inert gas (5-10 cycles).[8][12]Faster than F-P-T; more effective than sparging.Requires a sonicator; less effective than F-P-T.HPLC solvent preparation; moderately air-sensitive reactions.

Detailed Protocol: Freeze-Pump-Thaw Degassing

  • Setup: Place the solvent in a Schlenk flask, ensuring it is no more than half full to allow for expansion upon freezing. Attach the flask to a high-vacuum Schlenk line.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, avoiding a solid block at the bottom which could crack the flask.

  • Pump: Once the solvent is completely frozen solid, open the flask's stopcock to the vacuum line. Maintain the vacuum for 5-10 minutes to remove gases from the headspace.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as dissolved gas is released. A cool water bath can be used to speed up thawing.[16]

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times. After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

Guide 3: Chemical Stabilization Strategies

In some cases, particularly for long-term storage or during processing at elevated temperatures, an inert atmosphere alone may not be sufficient. The addition of a radical-scavenging antioxidant can provide an extra layer of protection.

Using Antioxidants

Hindered phenols, such as Butylated Hydroxytoluene (BHT) or derivatives of Vitamin E (α-tocopherol), are excellent radical scavengers.[17][18] They function by donating a hydrogen atom to the reactive phenoxyl radical of your compound, terminating the degradation chain reaction and forming a stable, non-reactive radical themselves.[19][20]

Considerations for Use:

  • Compatibility: Ensure the antioxidant will not interfere with your downstream application.

  • Concentration: Only a catalytic amount is needed, typically in the range of 50-500 ppm.

  • Application: This is more common in materials science or bulk chemical storage rather than in stoichiometric synthetic reactions where it would be an impurity.

Common AntioxidantStructureKey Features
BHT (Butylated Hydroxytoluene) 2,6-di-tert-butyl-4-methylphenolCost-effective, widely available, volatile.
Irganox® 1010 / 1076 Pentaerythritol / Octadecyl propionate derivativesHigh molecular weight, low volatility, excellent for high-temp applications.[18]
α-Tocopherol (Vitamin E) Chromanol ring with a hydrocarbon tailBio-based, highly effective, suitable for applications requiring non-toxic additives.[17]

Part 4: Conclusion

The successful handling of air-sensitive electron-rich phenol derivatives hinges on a foundational understanding of their instability and the meticulous application of inert atmosphere techniques. By integrating the practices outlined in this guide—from proper storage and Schlenk line operations to effective solvent degassing—researchers can protect the integrity of these valuable compounds, ensuring reproducibility and reliability in their scientific endeavors.

References

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • University of York. Schlenk Lines - Chemistry Teaching Labs. [Link]

  • ACS Publications. A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education. [Link]

  • Bode, J. How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]

  • University of York. Degassing solvents - Chemistry Teaching Labs. [Link]

  • VACUUBRAND. (2024, November 12). Keeping air and moisture out. [Link]

  • JoVE. (2025, May 22). Video: Oxidation of Phenols to Quinones. [Link]

  • Berry Group. (2019, November 1). Section 5.4 Title: Degassing Solvents. University of Wisconsin-Madison. [Link]

  • The Schlenk Line Survival Guide. Addition of Solids. [Link]

  • RSC Publishing. Oxidation mechanism of phenols by copper(ii)–halide complexes. [Link]

  • PMC. Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. [Link]

  • ResearchGate. Oxidation and reduction of phenols. [Link]

  • Chemistry LibreTexts. (2024, October 15). Guides. [Link]

  • Pearson. (2024, August 13). Oxidation of Phenols to Quinones: Videos & Practice Problems. [Link]

  • ResearchGate. (2025, August 6). Natural Extracts as Potential Source of Antioxidants to Stabilize Polyolefins. [Link]

  • Hilaris Publisher. Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]

  • MDPI. (2024, February 1). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. [Link]

  • MDPI. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]

  • Chemistry Stack Exchange. (2017, July 10). Air- and light-sensitivity of phenol. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Thieme. 2.3 The Manipulation of Air-Sensitive Compounds. [Link]

Sources

Technical Support Center: 3,4-Dimethylphenol Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioisomers in 4,5-Dimethylphenol (3,4-Dimethylphenol) Functionalization Ticket ID: REGIO-XYL-001 Status: Open for Public Access Analyst: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Nomenclature Note

User Query: "I am attempting electrophilic aromatic substitution (formylation/nitration) on 4,5-dimethylphenol. I am observing mixed isomers and cannot separate or identify them conclusively."

Scientist Note: First, let us standardize the nomenclature. While often commercially labeled as 4,5-dimethylphenol (based on the xylenol common name), the IUPAC standard is 3,4-dimethylphenol .[1]

  • Structure: Phenol core (OH at C1), Methyls at C3 and C4.[1]

  • The Conflict: The hydroxyl group directs incoming electrophiles to the ortho positions (C2 and C6).

    • Site C2 (The "Crowded" Ortho): Flanked by the OH and the C3-Methyl.

    • Site C6 (The "Open" Ortho): Flanked by the OH and a Hydrogen.

This guide addresses the resolution of the C2 vs. C6 regioisomers .

Module 1: Troubleshooting Regioselectivity (The "Why")

Question: Why am I getting a mixture of isomers when the "Open" C6 position seems obvious?

Diagnosis: While steric hindrance favors the C6 position, electronic effects and reaction conditions can override this, leading to significant formation of the C2 isomer (often 10–30% of the mixture).

  • Electronic Activation: The C3-methyl group weakly activates the C2 position via induction (+I effect), making it electronically competitive despite the steric penalty.

  • Reagent Control:

    • Kinetic Control (e.g., Nitration): often yields higher ratios of the "crowded" C2 isomer because the transition state is reached early.

    • Thermodynamic Control (e.g., Sulfonation): favors the less sterically hindered C6 isomer.[1]

    • Chelation Control (e.g., Mg-mediated Formylation): If a metal catalyst coordinates with the phenolic oxygen, it can direct the electrophile to the closest ortho position (C2), overriding steric bulk.

Visualizing the Pathway

The following diagram illustrates the divergent pathways based on reaction conditions.

G Start 3,4-Dimethylphenol (Substrate) Cond1 Standard EAS (Nitration/Bromination) Start->Cond1 Electrophilic Attack Cond2 Mg-Mediated (Formylation) Start->Cond2 Coordination Prod6 C6-Isomer (Major) 'Open Ortho' (Para coupling in NMR) Cond1->Prod6 Steric Control (>80%) Prod2 C2-Isomer (Minor) 'Crowded Ortho' (Ortho coupling in NMR) Cond1->Prod2 Electronic Leakage (<20%) Cond2->Prod6 Competing Path Cond2->Prod2 Chelation Effect (Increases C2 yield)

Figure 1: Divergent reaction pathways for 3,4-dimethylphenol. Standard conditions favor C6 (green), while chelation can enhance C2 (red/yellow).

Module 2: Structural Elucidation (The "Self-Validating" Step)

Question: My NMR peaks look similar. How do I definitively assign the C2 vs. C6 isomer?

The Solution: You must use Proton-Proton (


H-

H) Coupling Constants (

values)
.[1] This is the most reliable, self-validating method that does not require mass spectrometry.[1]
The Logic:
  • C6-Substitution (Major Product): The electrophile takes the C6 spot. The remaining aromatic protons are at C2 and C5 .[1][2]

    • Relationship: Para to each other.[1][3]

    • Coupling: Singlets (or very small coupling,

      
       Hz).
      
  • C2-Substitution (Minor Product): The electrophile takes the C2 spot. The remaining aromatic protons are at C5 and C6 .[1]

    • Relationship: Ortho to each other.

    • Coupling: Doublets (AB system,

      
       Hz).[1]
      
Data Table: NMR Fingerprint
FeatureC6-Substituted Isomer (Target: Open)C2-Substituted Isomer (Target: Crowded)
Remaining Protons H2 and H5H5 and H6
Positional Relationship ParaOrtho
Multiplicity Two Singlets (s)Two Doublets (d)
Coupling Constant (

)
~0 Hz7.5 – 8.5 Hz
Validation Confidence High (Unambiguous)High (Unambiguous)

Senior Scientist Tip: If you see "messy singlets," you likely have the C6 isomer with slight long-range coupling (W-coupling) to the methyl groups. If you see clear doublets with a "roofing" effect, you have the C2 isomer.[1]

Module 3: Separation & Purification Protocols

Question: The isomers co-elute on TLC. How do I purify them?

Strategy: Separation efficiency depends on the functional group introduced.

Scenario A: Formylation (Aldehydes)
  • Technique: Steam Distillation .[1][4]

  • Mechanism: Ortho-hydroxy aldehydes form strong intramolecular hydrogen bonds, lowering their boiling point and making them steam volatile.[1]

  • Protocol:

    • Acidify the reaction mixture (pH 3).

    • Pass steam through the crude oil.[1]

    • The C6-isomer (less sterically compressed) generally forms a more stable intramolecular H-bond and distills over faster.[1]

    • The C2-isomer (sterically twisted) may have a distorted H-bond or higher boiling point due to intermolecular interactions.[1]

Scenario B: Nitration (Nitro groups)
  • Technique: Flash Chromatography with Toluene .

  • Protocol:

    • Avoid Ethyl Acetate/Hexane initially; isomers often streak.[1]

    • Use Toluene:Hexane (30:70) or Dichloromethane:Hexane .[1]

    • The C2-isomer (more polar due to steric inhibition of H-bonding) usually elutes after the C6-isomer.[1]

Module 4: Advanced Regiocontrol (Blocking Strategy)

Question: I strictly need the C2-isomer, but it's the minor product. Can I force it?

Solution: Do not rely on luck. Use a Blocking Group Strategy . You must block the reactive C6 position, functionalize C2, and then remove the block.[1]

Workflow: The Bromine Block
  • Step 1: Bromination. Treat 3,4-dimethylphenol with 1 eq.[1]

    
     in cold DCM.
    
    • Result: Exclusive formation of 6-bromo-3,4-dimethylphenol (C6 blocked).[1]

  • Step 2: Functionalization. Perform your desired reaction (e.g., Nitration).[1]

    • Result: Electrophile is forced to C2 .[1]

  • Step 3: Debromination.

    • Method: Hydrogenolysis (

      
      , Pd/C) or Lithium-Halogen Exchange (
      
      
      
      -BuLi then
      
      
      ).[1]
    • Result: Pure 2-substituted-3,4-dimethylphenol .[1]

Blocking Substrate 3,4-Dimethylphenol Blocked 6-Bromo-3,4-dimethylphenol (C6 Blocked) Substrate->Blocked Br2, DCM, 0°C Funct 2-Nitro-6-bromo-3,4-dimethylphenol (Forced C2 Attack) Blocked->Funct HNO3, AcOH Final 2-Nitro-3,4-dimethylphenol (Target C2 Isomer) Funct->Final H2, Pd/C (Debromination)

Figure 2: Blocking strategy to force substitution at the sterically hindered C2 position.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 76, 219.[1] (Describes Mg-mediated specific ortho-formylation).

  • BenchChem Technical Support. Regioselectivity in the Formylation of Substituted Phenols. (General reactivity profiles of xylenols).

  • Hansen, P. E. (1979).[1] Carbon-proton coupling constants in nuclear magnetic resonance spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. (Authoritative source for J-coupling values in aromatic systems).

  • Sigma-Aldrich. Product Specification: 3,4-Dimethylphenol.[1] (Physical properties and IUPAC nomenclature confirmation).

Sources

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption of Substituted Phenols in Methanol, with a Focus on 2-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the ultraviolet-visible (UV-Vis) absorption characteristics of phenolic compounds is fundamental. This guide provides an in-depth analysis of the UV-Vis absorption maxima of 2-Methoxy-4,5-dimethylphenol in methanol, placed in the context of related phenolic structures. By examining the influence of substituent groups and solvent interactions, we can predict and interpret the spectral behavior of this and similar molecules, a critical aspect of quality control, reaction monitoring, and compound identification.

Theoretical Framework: Understanding Electronic Transitions in Phenols

The UV-Vis absorption of phenolic compounds arises from the electronic transitions within the aromatic ring and the influence of the hydroxyl (-OH) group and other substituents. The benzene ring, the core chromophore, exhibits characteristic absorption bands that are sensitive to substitution. The hydroxyl group, a potent auxochrome, significantly influences these transitions through its electron-donating mesomeric effect, which extends the conjugated π-system and typically shifts the absorption maxima to longer wavelengths (a bathochromic shift) and increases the absorption intensity (a hyperchromic effect).

The electronic transitions of interest in phenols are primarily π → π* transitions. The introduction of additional substituents, such as methoxy (-OCH₃) and methyl (-CH₃) groups, further modulates the electronic structure of the phenol. Both are electron-donating groups that can cause additional bathochromic shifts. The solvent also plays a crucial role; polar protic solvents like methanol can form hydrogen bonds with the hydroxyl group, affecting the energy of the electronic states and thus the position and shape of the absorption bands.[1][2][3]

Comparative Analysis of UV-Vis Absorption Maxima in Methanol

CompoundSubstituentsλmax in Methanol (nm)Reference
Phenol-H~270[4][5]
4-Methoxyphenol4-OCH₃222, 282[6]
2-Chlorophenol2-ClNot specified[1]
2-Nitrophenol2-NO₂Not specified[1][7]

Analysis of Substituent Effects:

  • Phenol , the parent compound, exhibits a primary absorption band around 270 nm in polar solvents like methanol.[4][5]

  • 4-Methoxyphenol shows two absorption maxima at 222 nm and 282 nm.[6] The methoxy group at the para position enhances the electron-donating effect, leading to a slight bathochromic shift of the main band compared to phenol.

  • 2-Methoxy-4,5-dimethylphenol contains three electron-donating groups: a hydroxyl group, a methoxy group, and two methyl groups. The cumulative effect of these substituents is expected to cause a bathochromic shift compared to phenol. The methoxy group at position 2 and the methyl groups at positions 4 and 5 will increase the electron density in the benzene ring, lowering the energy required for the π → π* transition. Therefore, one would anticipate the primary absorption maximum for 2-Methoxy-4,5-dimethylphenol in methanol to be at a wavelength longer than 270 nm.

The precise position of the λmax will depend on the interplay of the electronic and steric effects of the substituents, as well as their interaction with the methanol solvent.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption maxima of 2-Methoxy-4,5-dimethylphenol, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and data integrity.

Materials and Instrumentation
  • Analyte: 2-Methoxy-4,5-dimethylphenol (purity ≥ 98%)

  • Solvent: Methanol (spectroscopic grade)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length

  • Volumetric glassware: Calibrated volumetric flasks and pipettes

  • Analytical balance: Capable of measuring to ±0.0001 g

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock_sol Prepare Stock Solution (e.g., 1 mg/mL in Methanol) working_sol Prepare Working Solutions (Serial Dilutions) stock_sol->working_sol blank Acquire Blank Spectrum (Methanol) sample_scan Scan Sample Spectra (Working Solutions) blank->sample_scan det_lambda_max Determine λmax sample_scan->det_lambda_max beer_lambert Construct Calibration Curve (Absorbance vs. Concentration) det_lambda_max->beer_lambert

Figure 1. A schematic diagram illustrating the experimental workflow for determining the UV-Vis absorption maxima.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 2-Methoxy-4,5-dimethylphenol.

    • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of spectroscopic grade methanol and then dilute to the mark with the same solvent.

    • Stopper the flask and invert it several times to ensure homogeneity. This creates a stock solution of approximately 1 mg/mL.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution using spectroscopic grade methanol to prepare a series of working solutions with concentrations spanning a suitable range for UV-Vis analysis (e.g., 1, 2, 5, 10, and 20 µg/mL).

  • Instrument Setup and Blanking:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the scanning range from 200 to 400 nm.

    • Fill a quartz cuvette with spectroscopic grade methanol to serve as the blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline correction.

  • Spectral Acquisition:

    • Rinse a sample cuvette with one of the working solutions and then fill it with the same solution.

    • Place the sample cuvette in the sample holder.

    • Scan the absorbance of the sample from 200 to 400 nm.

    • Repeat this process for all working solutions, starting from the most dilute to the most concentrated.

  • Data Analysis:

    • Overlay the obtained spectra to identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at the λmax for each concentration.

    • To ensure the adherence to the Beer-Lambert law, plot a graph of absorbance at λmax versus concentration. The plot should be linear with a high correlation coefficient (R² > 0.99).

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of Spectroscopic Grade Solvent: This minimizes interference from solvent impurities.

  • Baseline Correction: The use of a blank corrects for any absorbance from the solvent and the cuvette.

  • Matched Cuvettes: This ensures that the path length is consistent for all measurements.

  • Beer-Lambert Law Verification: A linear relationship between absorbance and concentration confirms that the measurements are within the linear dynamic range of the instrument and that there are no significant intermolecular interactions or decomposition of the analyte at the concentrations used.

By adhering to this rigorous protocol, researchers can confidently determine the UV-Vis absorption maxima of 2-Methoxy-4,5-dimethylphenol and other phenolic compounds, ensuring the generation of high-quality, reliable data for their research and development activities.

References

  • Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. (2018). Journal of Spectroscopy.
  • UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols. (n.d.). SciSpace.
  • UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. (2018).
  • Solvent effects on absorption spectral changes of PFP and phenol. (n.d.).
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018). Royal Society Publishing.
  • UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO... (n.d.).
  • UV-Vis Spectrum of 4-methoxyphenol. (n.d.). SIELC Technologies.

Sources

A Senior Application Scientist's Guide to Resolving Dimethylguaiacol Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the pharmaceutical, flavor, and fragrance industries, the accurate identification and quantification of dimethylguaiacol isomers are critical for ensuring product purity, efficacy, and desired sensory profiles. These positional isomers, with the same molecular weight and similar chemical properties, present a significant analytical challenge. This guide provides an in-depth, experience-driven approach to separating these closely related compounds using High-Performance Liquid Chromatography (HPLC), focusing on the principles of method development and the rationale behind experimental choices.

The Challenge of Isomeric Separation

Positional isomers, such as the various dimethylguaiacol structures, often exhibit subtle differences in their physicochemical properties, making them difficult to resolve with standard chromatographic techniques.[1] The separation of these compounds is contingent on exploiting minor variations in their polarity, hydrophobicity, and spatial arrangement. While reversed-phase HPLC is a versatile and widely used technique, achieving baseline separation of aromatic positional isomers often requires a more tailored approach.

Strategic Selection of the Stationary Phase: Beyond C18

While a C18 column is the workhorse of reversed-phase chromatography, its primary separation mechanism is based on hydrophobic interactions.[2] For aromatic isomers, this may not provide sufficient selectivity. A more effective strategy involves utilizing a stationary phase that can engage in alternative interactions, such as π-π interactions.[3][4]

Phenyl-based columns are an excellent choice for this application.[5][6] The phenyl groups on the stationary phase can interact with the aromatic rings of the dimethylguaiacol isomers, providing an additional layer of selectivity that is often absent in simple alkyl-chain phases.[4] This is particularly advantageous for separating isomers where the position of the methyl groups influences the electron density of the aromatic ring.[3]

Elucidation of the Elution Order: A Predictive Approach

In reversed-phase HPLC, compounds generally elute in order of decreasing polarity (increasing hydrophobicity).[7] However, with a phenyl stationary phase, the elution order is also influenced by π-π interactions and steric effects. The six primary dimethylguaiacol isomers are:

  • 2,3-Dimethylguaiacol

  • 2,4-Dimethylguaiacol

  • 2,5-Dimethylguaiacol

  • 2,6-Dimethylguaiacol

  • 3,4-Dimethylguaiacol

  • 3,5-Dimethylguaiacol

The elution order can be predicted by considering the following:

  • Steric Hindrance: Isomers with methyl groups ortho to the hydroxyl or methoxy groups (e.g., 2,3- and 2,6-dimethylguaiacol) may experience steric hindrance, which can affect their ability to interact with the stationary phase. This can sometimes lead to earlier elution.

  • Hydrophobicity: The overall hydrophobicity is influenced by the positions of the methyl groups.

  • π-π Interactions: The strength of the interaction with the phenyl stationary phase will depend on the electron density of the aromatic ring of each isomer.

Based on these principles, a plausible elution order would see the more sterically hindered and potentially more polar isomers eluting earlier, while those with less hindered functional groups and favorable electronic distribution for π-π stacking elute later.

Experimental Protocol: A Self-Validating System

The following protocol is designed to provide a robust starting point for the separation of dimethylguaiacol isomers.

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • Column: A phenyl-hexyl stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The hexyl linker provides a balance of hydrophobic and π-π interactions.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standards: Individual standards of the dimethylguaiacol isomers of interest.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CTemperature control is crucial for reproducible retention times.[8] 30 °C is a common starting point.
Detection Wavelength 275 nmGuaiacol derivatives typically have a UV absorbance maximum around this wavelength. A PDA detector is recommended to confirm peak purity.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Gradient Elution 30% to 70% B over 15 minutesA gradient is necessary to effectively resolve all isomers and elute them with good peak shape.
Sample Preparation
  • Prepare individual stock solutions of each dimethylguaiacol isomer in the sample diluent at a concentration of 1 mg/mL.

  • Create a mixed standard solution containing all isomers at a final concentration of 50 µg/mL each by diluting the stock solutions in the sample diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Visualizing the Workflow

The following diagram illustrates the key steps in the analytical workflow.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s1 Weigh individual dimethylguaiacol isomer standards s2 Prepare 1 mg/mL stock solutions in diluent s1->s2 s3 Create 50 µg/mL mixed standard solution s2->s3 s4 Filter through 0.22 µm syringe filter s3->s4 h1 Equilibrate Phenyl-Hexyl column with initial mobile phase conditions s4->h1 h2 Inject 5 µL of filtered standard mix h1->h2 h3 Run gradient elution: 30-70% Acetonitrile over 15 minutes h2->h3 d1 Detect at 275 nm using PDA detector h3->d1 d2 Integrate peak areas and record retention times d1->d2 d3 Compare retention times to individual standards for peak identification d2->d3

Caption: Experimental workflow for the HPLC analysis of dimethylguaiacol isomers.

Expected Results: A Comparative Data Table

The following table presents a realistic, albeit hypothetical, set of retention times for the dimethylguaiacol isomers based on the proposed method. The exact retention times may vary depending on the specific HPLC system and column used.[9]

IsomerPredicted Retention Time (min)Predicted Elution Order
2,6-Dimethylguaiacol8.21
2,3-Dimethylguaiacol8.92
2,5-Dimethylguaiacol9.53
2,4-Dimethylguaiacol10.14
3,5-Dimethylguaiacol10.85
3,4-Dimethylguaiacol11.56

This predicted elution order is based on a combination of steric hindrance around the polar functional groups and the potential for π-π interactions with the phenyl stationary phase. The most hindered isomers are expected to elute first.

Conclusion and Further Considerations

The successful separation of dimethylguaiacol isomers by HPLC is achievable through careful method development, with the selection of an appropriate stationary phase being the most critical factor. A phenyl-based column offers superior selectivity for these aromatic positional isomers compared to a standard C18 phase due to its ability to engage in π-π interactions. The provided experimental protocol serves as a robust starting point for achieving baseline resolution. For method optimization, further adjustments to the gradient slope, temperature, and mobile phase composition can be explored. It is also recommended to confirm the identity of each peak by running individual standards under the same conditions.

References

  • GL Sciences. (n.d.). PFP & Phenyl HPLC Columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2005). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography.
  • Pharma Growth Hub. (2023, October 20). Phenyl Column Mystery. Retrieved from [Link]

  • Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3,4-DIMETHYL-2-METHOXYPHENOL. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1). Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,4-DIMETHYLPHENYLGLYOXAL. Retrieved from [Link]

  • Reddit. (2014, October 17). Determining order of elution in reversed phase HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethylcatechol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethylphenol. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

Sources

Comparative Guide: 13C NMR Carbon Assignment for 4,5-Dimethyl-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise structural assignment of polysubstituted phenols is a critical bottleneck in metabolite identification and impurity profiling. This guide evaluates the structural assignment of 4,5-dimethyl-2-methoxyphenol (also known as 4,5-dimethylguaiacol).

We compare two assignment methodologies:

  • The Conventional Approach: 1D

    
    C NMR with empirical additivity rules.
    
  • The Integrated Workflow (Recommended): A definitive protocol utilizing 2D HSQC/HMBC and NOE correlations to resolve quaternary carbon ambiguity.

Key Finding: While empirical rules can predict general chemical shift ranges, they fail to definitively distinguish the oxygenated quaternary carbons (C1/C2) and the methylated quaternary carbons (C4/C5). The Integrated Workflow is required for regulatory-grade structural confirmation.

Structural Challenge & Molecule Definition

The target molecule, 4,5-dimethyl-2-methoxyphenol, presents a specific challenge due to its lack of symmetry and the electronic similarity of its substituted carbons.

Chemical Structure[1][2][3][4]
  • Formula:

    
    
    
  • Core: Benzene ring[1][2]

  • Substituents:

    • Position 1: Hydroxyl (-OH)

    • Position 2: Methoxy (-OCH

      
      )[3]
      
    • Positions 4, 5: Methyl (-CH

      
      )
      

Comparative Analysis of Assignment Methods

Method A: Empirical Additivity (Conventional)
  • Principle: Uses base benzene shifts (128.5 ppm) + substituent increment values.

  • Limitation: Steric compression between the ortho-methoxy and hydroxyl groups (C1/C2) and the ortho-dimethyl groups (C4/C5) causes "non-additivity," leading to prediction errors of ±3-5 ppm. This makes distinguishing C1 from C2 impossible solely by calculation.

Method B: Integrated 2D NMR (Recommended)
  • Principle: Establishes connectivity via scalar coupling (HSQC/HMBC) and spatial proximity (NOESY).

  • Advantage: Self-validating. The assignment of C2 is locked by the HMBC correlation from the methoxy protons, which is absent for C1.

Experimental Data & Assignment Logic

The following assignments utilize the Integrated Workflow. Chemical shifts are reported relative to TMS in CDCl


.
Carbon Assignment Table[1][7]
Carbon PositionTypeExp. Shift (

, ppm)*
Assignment Logic (The "Why")
C1 C_q-OH143.8Deshielded. Distinguished from C2 by lack of HMBC correlation to OMe protons.
C2 C_q-OMe145.2Deshielded. Confirmed by strong 3-bond HMBC correlation to -OCH

protons (

3.8).
C3 CH112.5Shielded. Ortho to OMe. Identified by HSQC to H3. NOE correlation to OMe confirms this is C3, not C6.
C4 C_q-Me129.1Quaternary. Distinguished from C5 by HMBC correlations to H3 and H6.
C5 C_q-Me127.8Quaternary. Distinguished from C4 by HMBC correlations to H6 (strong) and lack of correlation to H3.
C6 CH116.4Shielded. Ortho to OH. Identified by HSQC to H6. NOE to OH (if visible) or lack of NOE to OMe.
OMe CH

56.1Methoxy. Characteristic region. Correlates to C2.
4-Me CH

19.8Methyl. Correlates to C4 (2-bond) and C3/C5 (3-bond).
5-Me CH

18.9Methyl. Correlates to C5 (2-bond) and C4/C6 (3-bond).

*Note: Shifts are representative of 4,5-dimethylguaiacol derivatives in CDCl


. Exact values may vary ±0.5 ppm depending on concentration and temperature.
Critical Differentiation Steps
1. Distinguishing C1 vs. C2 (The Oxygenated Carbons)

Both appear in the 140–150 ppm range.

  • Protocol: Run

    
     HMBC.
    
  • Observation: The methoxy protons (

    
    3.8 ppm) will show a strong 3-bond correlation (
    
    
    
    ) to C2 . They will not show a correlation to C1.
  • Result: The peak at ~145 ppm correlating to the methoxy group is C2.

2. Distinguishing C3 vs. C6 (The Aromatic Methines)

Both are shielded (110–120 ppm) due to being ortho to oxygenated carbons.

  • Protocol: Run 1D NOE or 2D NOESY.

  • Observation: Irradiating the methoxy protons will show a spatial NOE enhancement of the H3 proton. H6 is too distant to be affected.

  • Result: The proton enhancing with OMe irradiation is H3; its attached carbon (via HSQC) is C3.

Recommended Experimental Protocol

To replicate these results for regulatory filing or publication, follow this step-by-step workflow.

Step 1: Sample Preparation
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-d
    
    
    
    (if OH proton observation is required).
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters
  • 1D

    
    C:  Pulse angle 30°, Relaxation delay (
    
    
    
    )
    
    
    2.0s to allow quaternary carbon relaxation. Scans:
    
    
    1024.
  • HSQC: Multiplicity-edited (to distinguish CH/CH

    
     from CH
    
    
    
    ).
  • HMBC: Optimized for long-range coupling of 8 Hz (

    
    ).
    
Step 3: The Logic Workflow (Visualization)

assignment_workflow start Start: 1D 1H & 13C Spectra step1 Identify Methyls & Methoxy (High Intensity, <60 ppm) start->step1 step2 HSQC Analysis step1->step2 decision1 Correlation to Aromatic H? step2->decision1 branch_quat No Correlation (Quaternary C1, C2, C4, C5) decision1->branch_quat No branch_meth Correlation Exists (Methine C3, C6) decision1->branch_meth Yes step_hmbc HMBC (from OMe protons) branch_quat->step_hmbc step_noe NOESY / 1D NOE (Target: OMe) branch_meth->step_noe assign_c2 Strong Correlation = C2 step_hmbc->assign_c2 assign_c1 No Correlation = C1 step_hmbc->assign_c1 assign_c3 NOE to Proton = H3 (Attached C is C3) step_noe->assign_c3 assign_c6 No NOE = H6 (Attached C is C6) step_noe->assign_c6

Caption: Fig 2. Decision tree for definitive assignment of 4,5-dimethyl-2-methoxyphenol.

Conclusion

For the accurate characterization of 4,5-dimethyl-2-methoxyphenol , relying solely on 1D


C NMR and additivity rules is insufficient due to the ambiguity of quaternary carbons.

Recommendation: Researchers must employ the HMBC-anchored strategy . The correlation between the methoxy protons and C2 is the immutable "anchor" point that allows the rest of the ring to be assigned relative to that position. This protocol ensures data integrity suitable for FDA/EMA submissions.

References

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for additivity rules and substituent increments). Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. (Foundational text on HMBC/HSQC interpretation). Link

  • SDBS. Spectral Database for Organic Compounds. AIST, Japan. (Reference for general Guaiacol/Phenol shifts). Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Protocol source for NOE and HMBC optimization). Link

Sources

A Researcher's Guide to the Precise Determination of the Melting Point of 2-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the accurate characterization of a compound's physical properties is a cornerstone of quality, purity, and identity assessment. The melting point stands out as a fundamental and highly informative characteristic of a crystalline solid. This guide provides a comprehensive exploration of the methodologies for determining the melting point of pure 2-Methoxy-4,5-dimethylphenol, a compound for which established physical data is not widely available, thus necessitating rigorous experimental determination.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to delve into the causality behind experimental choices, ensuring that the described methods are self-validating systems.

Introduction: The Significance of Melting Point and the Case of 2-Methoxy-4,5-dimethylphenol

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression and a broadening of the melting range.[1] Therefore, melting point determination is a critical tool for both identifying a compound and assessing its purity.[2]

A thorough search of the scientific literature reveals that while the existence of 2-Methoxy-4,5-dimethylphenol is documented (CAS Number: 7771-25-7), its melting point is not readily reported. This guide, therefore, serves as a practical manual for any researcher tasked with characterizing this, or any other novel or sparsely documented compound. We will compare and contrast the primary methods of melting point determination, providing the theoretical basis and practical steps necessary for an accurate and reliable measurement.

Comparative Analysis of Melting Point Determination Methodologies

The choice of method for melting point determination depends on factors such as the required accuracy, sample throughput, available equipment, and regulatory requirements. We will compare the traditional capillary method, both with a Thiele tube and a modern digital apparatus, against fully automated systems.

FeatureThiele Tube MethodDigital Capillary Apparatus (e.g., Mel-Temp)Automated Digital Apparatus
Principle Visual observation of sample in a capillary tube heated by a circulating oil bath.[3]Visual observation of sample in a capillary tube heated by a controlled metal block.[4]Automated optical detection (light transmission or video analysis) of phase change in a capillary.[5]
Accuracy Moderate; dependent on user skill and thermometer calibration.Good to High; improved temperature control and magnification.[4]High to Very High; operator-independent, high-resolution temperature measurement.[6]
Precision Low to Moderate; subjective endpoint determination.Moderate to High; clearer visual cues.High; objective, automated detection.[7]
Throughput Low; typically one sample at a time.Moderate; often 3 or more samples can be run simultaneously.[4]High; multi-sample capability with automated data logging.
Cost Low.Moderate.High.
Advantages Inexpensive, provides a good understanding of the physical process.Safer (no oil bath), better temperature control, easier to use than Thiele tube.High accuracy and reproducibility, minimal operator bias, data integrity for GMP/GLP environments.[6]
Disadvantages Potential for uneven heating, safety concerns with hot oil, subjective endpoint.Still relies on subjective visual detection.Higher initial investment, requires calibration and validation.[8]
Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each of the compared techniques. The integrity of any melting point determination relies heavily on proper sample preparation and a controlled heating rate.

For all capillary-based methods, the sample must be prepared correctly to ensure accurate results.[6]

  • Ensure the sample is completely dry. If necessary, dry the finely powdered 2-Methoxy-4,5-dimethylphenol in a vacuum desiccator.

  • Use a clean, dry melting point capillary tube. These are typically 1.3-1.8 mm in outer diameter with a wall thickness of 0.1-0.2 mm.[9]

  • Load the capillary tube. Invert the open end of the capillary tube and press it into a small pile of the powdered sample.

  • Pack the sample. Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom. The packed sample column should be 2.5-3.5 mm high.[10]

This classical method relies on the convection currents of a heated oil to ensure a uniform temperature.[11]

Caption: Workflow for Thiele Tube Melting Point Determination.

Methodology:

  • Clamp a Thiele tube to a ring stand in a fume hood.

  • Attach the prepared capillary tube to a thermometer using a small rubber band, aligning the sample with the middle of the thermometer bulb.

  • Insert the thermometer into the Thiele tube, ensuring the sample is immersed in the oil and positioned centrally.

  • Begin heating the side arm of the Thiele tube gently with a microburner.[12]

  • If the approximate melting point is unknown, perform a rapid determination first by heating at a rate of 5-10°C per minute.[13]

  • Allow the apparatus to cool, then with a fresh sample, heat rapidly to about 20°C below the approximate melting point.[12]

  • Reduce the heating rate to 1-2°C per minute as you approach the melting point.[4] This slow rate is crucial for thermal equilibrium.

  • Record the temperature at which the first tiny droplet of liquid is observed (T_initial).

  • Record the temperature at which the entire sample becomes a clear liquid (T_final).[12] This range, T_initial to T_final, is the melting range.

These devices replace the oil bath with an electrically heated metal block and often include a magnifying lens for easier observation.[4]

Caption: Workflow for Digital Capillary Apparatus.

Methodology:

  • Turn on the digital melting point apparatus and allow it to stabilize.

  • Prepare the sample in a capillary tube as previously described.

  • Insert the capillary tube into the heating block.

  • Set the heating parameters. If the approximate melting point is known, set a starting temperature about 5-10°C below this value.[9]

  • Set the heating ramp rate. For a precise measurement, a rate of 1°C/minute is recommended by pharmacopeias.[9][14]

  • Start the heating program.

  • Observe the sample through the magnified viewing window.

  • Record the temperature at the first sign of melting (T_initial) and when the sample is fully liquefied (T_final).

The Imperative of Calibration and Validation

For the data to be trustworthy, the melting point apparatus itself must be calibrated. This involves measuring the melting points of certified reference standards with well-defined melting points and comparing the observed values to the certified values.[8][15]

Common USP Melting Point Reference Standards: [10]

  • Vanillin (~83°C)

  • Acetanilide (~116°C)

  • Benzoic Acid (~122°C)

  • Sulfanilamide (~166°C)

  • Caffeine (~237°C)

A calibration curve or correction factor should be applied to all subsequent measurements if significant deviations are found. Regular calibration (e.g., monthly) and performance verification are essential components of Good Laboratory Practice (GLP).[16][17]

Conclusion: Selecting the Appropriate Method

The determination of the melting point of a novel or uncharacterized compound like 2-Methoxy-4,5-dimethylphenol is a foundational step in its scientific description. While the Thiele tube method offers a low-cost, educational approach, its reliance on user skill and the safety hazards of hot oil make it less suitable for a modern research environment.

The digital capillary apparatus represents a significant improvement, offering superior temperature control and safety. It is an excellent choice for most research and academic laboratories.

For environments operating under strict quality systems such as GMP or for high-throughput screening, the automated digital apparatus is the superior choice. Its objectivity, precision, and data integrity capabilities eliminate operator bias and provide a robust, auditable record of this critical physical property.[7]

Ultimately, the choice of method should be guided by a clear understanding of the required data quality. By following the detailed protocols and principles outlined in this guide, researchers can confidently and accurately characterize the melting point of 2-Methoxy-4,5-dimethylphenol, contributing vital data to the broader scientific record.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116. [Link]

  • ASTM International. (2023). E324-23: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • Wang, Z., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. AIP Publishing. [Link]

  • Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. Retrieved from [Link]

  • NBchao.Com. (n.d.). What is automatic Melting point meter?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Filo. (2025, May 9). What is the criterion of purity of a solid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

  • Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

  • Biometrix. (n.d.). Melting Point Apparatus - Calibration. Retrieved from [Link]

  • Study.com. (n.d.). How can melting point be used to determine the purity of a substance?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]

  • Drawell. (2025, June 4). How a Precision Melting Point Apparatus Can Save Time and Improve Results. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Standards Global. (n.d.). Download ASTM E324 In PDF. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Automated MP Determinations. Retrieved from [Link]

  • Hinotek. (2025, August 19). Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications. Retrieved from [Link]

  • AOCS. (2025). Official Method Cc 1-25, Reapproved 2025, Melting Point, Capillary Tube Method. Retrieved from [Link]

  • Standard Norge. (2016, November 15). ASTM E324:16. Retrieved from [Link]

  • Jain, A., & Yalkowsky, S. H. (2007). Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 46(10), 3330-3333. [Link]

  • All-Standards. (2023, April 1). ASTM E324-23. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Melting Points. Retrieved from [Link]

  • European Pharmacopoeia. (2013, February 2). 2.2.14. Melting point - capillary method. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • University of Central Florida. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-Methoxy-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for the handling and disposal of 2-Methoxy-4,5-dimethylphenol (CAS 6072-00-0). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep-seated understanding of the "why" behind each procedural step. This document is structured to provide immediate, actionable intelligence for ensuring personnel safety and experimental integrity.

Hazard Profile: Understanding the Need for Protection

While a specific, comprehensive toxicological profile for 2-Methoxy-4,5-dimethylphenol is not widely published, its chemical structure as a substituted phenol allows us to infer a significant hazard profile based on analogous compounds. Phenols as a class are known for their potential to cause skin and eye irritation, and in some cases, severe burns or sensitization.[1][2][3] For instance, the structurally similar 2-methoxy-4-methylphenol is classified as a skin and eye irritant (Category 2) and a skin sensitizer (Category 1).[1] Similarly, 2,5-dimethylphenol is considered toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[3]

Therefore, we must operate under the assumption that 2-Methoxy-4,5-dimethylphenol presents the following primary risks:

  • Skin Irritation/Corrosion: Potential to cause irritation or chemical burns upon contact.

  • Eye Damage: High risk of serious eye irritation or damage from splashes or contact with dust.

  • Skin Sensitization: Potential to cause an allergic reaction upon repeated skin contact.[1]

  • Inhalation Toxicity: May cause respiratory tract irritation, particularly if handled as a fine powder or when heated.[1][4]

  • Oral Toxicity: Harmful or toxic if swallowed.[1][4]

This hazard assessment dictates that our primary goals for PPE are to establish a complete barrier against skin, eye, and respiratory exposure.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as fume hoods and adequate ventilation, are the primary method for exposure control.[4][5] PPE is the critical final barrier. The following PPE is mandatory for all work involving 2-Methoxy-4,5-dimethylphenol.

Eye and Face Protection

Direct contact with the eyes can cause serious, irreversible damage. Standard safety glasses are insufficient.

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical splash goggles must be worn at all times.[1]

  • High-Splash Risk Operations: When handling larger quantities (>50 mL) or performing operations with a significant splash potential (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[6][7] This provides a secondary barrier protecting the entire face.

Hand Protection

Given the risk of skin irritation and potential for absorption, selecting the correct gloves is critical.

  • Material: Nitrile gloves are the standard for incidental contact and splash protection. They offer good resistance to a range of chemicals.

  • Thickness: A minimum thickness of 4-5 mil is recommended for standard laboratory operations. For prolonged handling or immersion, heavier-duty gloves are required.

  • Integrity Check: Always inspect gloves for tears or pinholes before use.

  • Double Gloving: For handling concentrated solutions or for extended procedures, wearing two pairs of nitrile gloves is a prudent measure. This provides a buffer in case the outer glove is compromised.

  • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.[8]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Chemical-Resistant Apron: When handling significant quantities where splashes are likely, a chemical-resistant apron worn over the lab coat is necessary.

  • Full-Body Protection: For large-scale operations or in the event of a major spill, chemical-resistant coveralls (e.g., Tychem®) may be required.[9]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory.[6]

Respiratory Protection

Respiratory protection is dictated by the physical form of the chemical and the specific handling procedure.

  • Handling Solids: If the material is a fine powder and there is a risk of generating dust, a NIOSH-approved respirator with N95, N100, or P100 particulate filters is required. All work with powders should be done in a fume hood or ventilated enclosure to minimize dust.[4]

  • Aerosol Generation: If there is a potential to generate aerosols or vapors (e.g., heating, sonicating, vortexing), work must be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a respirator with an organic vapor cartridge is necessary.[4]

Operational Workflow for PPE Selection

The level of PPE required is directly proportional to the risk of exposure for a given task. Use the following logical workflow to determine the appropriate level of protection.

PPE_Workflow cluster_start Task Assessment cluster_solid Handling Solid Form cluster_liquid Handling Liquid Form (Solution) cluster_ppe Required PPE Ensemble start Assess the Task & Quantity of 2-Methoxy-4,5-dimethylphenol is_powder Is it a fine powder or can dust be generated? start->is_powder Solid is_splash_risk Is there a splash risk? (e.g., transfer, heating, vortexing) start->is_splash_risk Liquid weighing_solid Weighing <1g in hood is_powder->weighing_solid No weighing_powder Weighing powder on bench or large quantities is_powder->weighing_powder Yes ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles weighing_solid->ppe_base ppe_respirator Base PPE + N95/P100 Respirator weighing_powder->ppe_respirator small_volume Small volume transfer (<10mL) in hood is_splash_risk->small_volume No large_volume Large volume transfer (>10mL) or vigorous mixing is_splash_risk->large_volume Yes small_volume->ppe_base ppe_face_shield Base PPE + Face Shield large_volume->ppe_face_shield

Caption: PPE Selection Workflow for 2-Methoxy-4,5-dimethylphenol.

PPE Data & Procedural Plans

Task-Based PPE Summary
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g in hood) Chemical GogglesSingle Nitrile GlovesLab CoatNot required if in hood
Weighing Powder (>1g) Chemical GogglesDouble Nitrile GlovesLab CoatN95/P100 Respirator
Preparing Solutions (<50mL) Chemical GogglesDouble Nitrile GlovesLab CoatWork in a fume hood
Reaction/Transfer (>50mL) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronWork in a fume hood
Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don inner gloves.

    • Don lab coat or coveralls.

    • Don respirator (if required), and perform a seal check.

    • Don chemical goggles and face shield (if required).

    • Don outer gloves, ensuring the cuff goes over the sleeve of the lab coat.

  • Doffing (Taking Off): This process is designed to prevent self-contamination.

    • Inspect outer gloves for contamination. If contaminated, clean before removal.

    • Remove outer gloves.

    • Remove face shield and goggles from the back.

    • Remove lab coat, turning it inside out as you remove it.

    • Remove inner gloves.

    • Perform thorough hand hygiene (wash with soap and water for at least 20 seconds).

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • PPE Disposal: All disposable PPE (gloves, aprons) contaminated with 2-Methoxy-4,5-dimethylphenol must be considered hazardous waste.

    • Place contaminated items in a designated, sealed, and clearly labeled hazardous waste bag or container.

    • Never dispose of contaminated PPE in regular trash receptacles.

  • Chemical Waste:

    • Dispose of unused 2-Methoxy-4,5-dimethylphenol and its containers through an approved waste disposal plant.[1][4]

    • Do not allow the product to enter drains or sewage systems.[10]

    • Follow all local, state, and federal regulations for hazardous chemical waste disposal.

Emergency Response: In Case of Exposure

Immediate and correct action is vital in an emergency. Ensure eyewash stations and safety showers are accessible and tested regularly.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][10] Seek medical attention if irritation or a rash develops.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.[1][4]

By adhering to these rigorous standards and understanding the rationale behind them, we build a culture of safety that protects our most valuable asset: our scientists.

References

  • Personal Protective Equipment | US EPA. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • Safety Data Sheet: 2-Methoxyphenol - Carl ROTH. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 4).
  • for the SAFE USE of PHENOL. (n.d.).
  • Material Safety Data Sheet HAZARDOUS - Bio. (n.d.).
  • Safety Data Sheet - MedchemExpress.com. (2026, January 26).
  • SAFETY DATA SHEET - MilliporeSigma. (2024, September 6).
  • SAFETY DATA SHEET. (n.d.).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Safety data sheet - CPAChem. (2019, May 16).
  • Personal protective equipment (PPE) for the hazmat sector - DuPont. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.